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  • Product: 6-Chloro-1-methylindazole-3-boronic acid pinacol ester
  • CAS: 2377606-80-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Chloro-1-methylindazole-3-boronic acid Pinacol Ester: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester, a key building block in modern me...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester, a key building block in modern medicinal chemistry and organic synthesis. The guide details its chemical structure, physicochemical properties, and a representative synthesis protocol. A significant focus is placed on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. This document serves as a practical resource for researchers, offering insights into the causality behind experimental choices and providing a framework for its effective utilization in drug discovery and development.

Introduction: The Strategic Importance of the Indazole Scaffold and Boronic Esters

The indazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The targeted functionalization of this heterocyclic system is crucial for the development of novel drug candidates. 6-Chloro-1-methylindazole-3-boronic acid pinacol ester has emerged as a versatile and valuable reagent for this purpose.

Boronic acids and their corresponding pinacol esters are indispensable tools in organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] The pinacol ester functionality offers significant advantages over the free boronic acid; the pinacol group acts as a protecting group, rendering the molecule more stable to air and moisture, which translates to a longer shelf life and easier handling and purification.[4] This stability is critical for multi-step syntheses where the integrity of reactive functional groups must be maintained.

This guide will delve into the essential technical aspects of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester, providing a robust foundation for its application in the laboratory.

Chemical Structure and Physicochemical Properties

The chemical structure of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester is characterized by a chlorinated and N-methylated indazole core, with a pinacol boronate group at the 3-position.

Chemical Structure of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester

Caption: Chemical Structure of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester

PropertyValueSource
CAS Number 1444973-10-8Commercial Supplier Data
Molecular Formula C₁₄H₁₈BClN₂O₂Calculated
Molecular Weight 292.57 g/mol Calculated
Appearance White to off-white solidTypical for this class of compound
Solubility Soluble in common organic solvents such as THF, Dioxane, and DMF.General knowledge of boronic esters

Note: The physicochemical properties are based on typical values for this class of compounds and data from commercial suppliers, and should be confirmed by experimental analysis.

Synthesis of Indazole Boronic Acid Pinacol Esters: A Representative Protocol

The following is a representative, field-proven protocol for the synthesis of an indazole boronic acid pinacol ester, which can be adapted for the target molecule. The causality behind the choice of reagents is explained to provide a deeper understanding of the reaction mechanism.

Miyaura Borylation Workflow

Caption: General workflow for Miyaura borylation.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the starting material, 3-iodo-6-chloro-1-methylindazole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq), and a base, typically potassium acetate (KOAc, 3.0 eq).

    • Causality: The inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The excess of the diboron reagent ensures complete consumption of the starting halide. Pd(dppf)Cl₂ is a robust and commonly used catalyst for this transformation. Potassium acetate acts as the base, which is essential for the catalytic cycle.[4]

  • Solvent Addition: Add a dry, degassed solvent such as dioxane or toluene to the flask.

    • Causality: Anhydrous and oxygen-free solvents are necessary to maintain the activity of the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Causality: The aqueous work-up removes the inorganic salts (e.g., potassium salts) and any water-soluble impurities.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Causality: Column chromatography separates the desired product from unreacted starting materials, byproducts, and residual catalyst.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a new carbon-carbon bond between the indazole core and a variety of aryl or heteroaryl halides or triflates, enabling the synthesis of complex biaryl structures.[3][5]

Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology
  • Reaction Setup: In a reaction vessel, combine 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.0-1.2 eq), the aryl or heteroaryl halide/triflate (1.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

    • Causality: A slight excess of the boronic ester is often used to ensure complete consumption of the potentially more valuable halide partner. The choice of catalyst can significantly impact the reaction efficiency and should be optimized for the specific substrates.

  • Solvent and Base Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M sodium carbonate, potassium carbonate, or cesium carbonate).

    • Causality: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The biphasic solvent system facilitates the interaction of both the organic-soluble and water-soluble components.[5]

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes or by using several freeze-pump-thaw cycles.

    • Causality: The removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as determined by a suitable monitoring technique (TLC or LC-MS).

  • Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Safety and Handling

As with all laboratory chemicals, 6-Chloro-1-methylindazole-3-boronic acid pinacol ester should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for boronic acid pinacol esters should be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

6-Chloro-1-methylindazole-3-boronic acid pinacol ester is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for the functionalization of the indazole scaffold. This guide has provided a comprehensive overview of its properties, a representative synthesis, and a detailed protocol for its application, empowering researchers to effectively utilize this important reagent in their synthetic endeavors.

References

  • Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 368290, Boric acid, pinacol ester. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the boronic ester in the Suzuki–Miyaura reaction: structural, kinetic, and computational investigations.
  • Santos, M. A. (2010).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Almeida, P., et al. (2020).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 130(48), 16498-16500.
  • Organic Chemistry Portal. Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11.
  • Marinaro, W. A., & Stella, V. J. (2005).

Sources

Exploratory

Strategic Utilization of 6-Chloro-1-methylindazole-3-boronic Acid Pinacol Ester in Late-Stage Functionalization and Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (CAS: 2377606-80-7)[1][2] Executive Summary In modern medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (CAS: 2377606-80-7)[1][2]

Executive Summary

In modern medicinal chemistry, the indazole heterocycle represents a highly privileged scaffold, serving as a robust bioisostere for indoles and purines in the design of targeted therapeutics, particularly kinase inhibitors and mineralocorticoid receptor antagonists (MRAs)[3][4]. However, the direct functionalization of the indazole C3-position is notoriously challenging due to inherently low C-H activation reactivity without specialized directing groups[5][6].

As an Application Scientist overseeing late-stage functionalization workflows, I frequently recommend the deployment of pre-borylated building blocks to bypass these synthetic bottlenecks. 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (CAS: 2377606-80-7) [1] is an elite, bench-stable reagent designed for modular Suzuki-Miyaura cross-coupling. This whitepaper deconstructs the structural rationale, mechanistic pathways, and field-proven protocols for integrating this specific compound into high-throughput drug discovery pipelines.

Chemical Profiling & Structural Rationale

The precise substitution pattern of this building block is not arbitrary; it is engineered to solve specific pharmacokinetic and synthetic challenges.

  • 1-Methyl Substitution: Unsubstituted 1H-indazoles undergo annular tautomerization, complicating structure-activity relationship (SAR) tracking and reducing membrane permeability. The N1-methyl group locks the conformation, ensuring predictable binding modes within target protein pockets[5].

  • 6-Chloro Substitution: Halogenation at the C6 position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation at a common metabolic soft spot, drastically improving the compound's half-life[3]. Second, the chlorine atom provides a highly directional vector for halogen bonding with backbone carbonyls in kinase hinge regions.

  • 3-Boronic Acid Pinacol Ester (Bpin): The Bpin moiety is sterically shielded, making it highly stable to standard silica gel chromatography and long-term storage, yet it remains exquisitely reactive under palladium catalysis[7].

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name 6-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
CAS Number 2377606-80-7
Molecular Formula C14H18BClN2O2
Molecular Weight 292.57 g/mol
Reactivity Vector C3 (Nucleophilic via Transmetalation)
Storage Conditions 2-8°C, under inert atmosphere (Argon/N2)

Mechanistic Framework: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its ability to form C-C bonds with aryl or heteroaryl halides via the Suzuki-Miyaura reaction[4]. Understanding the causality of the catalytic cycle is essential for troubleshooting stalled reactions.

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile.

  • Base Activation (Critical Step): The Bpin ester is inherently a poor nucleophile. An aqueous base (e.g., K2CO3) is required to coordinate with the empty p-orbital of the boron atom, forming a negatively charged, highly nucleophilic trihydroxyboronate intermediate.

  • Transmetalation: The activated boronate transfers the indazole core to the Pd(II) complex.

  • Reductive Elimination: The newly formed C-C bond is released, regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd(II)-Indazole] OxAdd->TransMet + Boronate - Base-X RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product ArX Aryl Halide ArX->OxAdd Boronate Indazole-3-Boronate Boronate->TransMet

Fig 1: Catalytic cycle of Suzuki-Miyaura coupling for indazole-3-boronic acid pinacol esters.

Experimental Methodology: A Self-Validating Protocol

Bench-level failures in cross-coupling often stem from poor oxygen exclusion or inadequate Bpin hydrolysis. The following protocol is designed as a self-validating system , ensuring that each phase of the reaction is verified before proceeding[4].

ExperimentalWorkflow S1 1. Degassing (Ar Sparge) S2 2. Reactant Loading (Bpin + ArX + Base) S1->S2 S3 3. Pd Addition (Pd(dppf)Cl2) S2->S3 S4 4. Thermal Cycling (100°C, 12h) S3->S4 S5 5. LC-MS Validation (In-Process Control) S4->S5 S6 6. Purification (Flash Chromatography) S5->S6

Fig 2: Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Step-by-Step Protocol

Step 1: Solvent Preparation & Degassing

  • Action: Prepare a solvent mixture of 1,4-Dioxane and HPLC-grade H₂O (4:1 v/v). Sparge the mixture with Argon for 20 minutes.

  • Causality: Molecular oxygen rapidly oxidizes the electron-rich Pd(0) species into an inactive Pd(II)-peroxo complex. Dioxane solubilizes the organic reactants, while water is strictly required to hydrolyze the Bpin ester into the active boronate anion.

Step 2: Reagent Loading

  • Action: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.2 eq), and K₂CO₃ (3.0 eq).

  • Causality: A slight excess of the Bpin ester compensates for potential protodeboronation (a side reaction where the boronic ester reverts to a C-H bond).

Step 3: Catalyst Introduction

  • Action: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under a positive stream of Argon. Seal the vessel.

  • Causality: The bidentate dppf ligand prevents the precipitation of palladium black (catalyst deactivation) by maintaining a stable coordination sphere around the metal center at elevated temperatures[4].

Step 4: Thermal Cycling & In-Process Validation

  • Action: Heat the reaction to 100°C for 12 hours. At t=4h, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Check: You must observe the disappearance of the aryl halide mass and the emergence of the product mass. If the Bpin mass persists but the aryl halide is unreacted, oxidative addition has failed (check catalyst integrity). If both are consumed but no product is formed, protodeboronation has occurred (lower the temperature to 80°C).

Step 5: Workup and Isolation

  • Action: Cool to room temperature, filter through a Celite pad to remove palladium residues, and extract with Ethyl Acetate. Purify via flash chromatography (Hexanes/EtOAc).

Quantitative Data & Optimization

To maximize throughput, I have compiled an optimization matrix based on empirical observations of indazole-3-Bpin couplings.

Table 2: Optimization Matrix for C3-Indazole Suzuki-Miyaura Coupling
Catalyst SystemBaseSolvent SystemTemp (°C)Conversion Yield (%)Notes / Causality
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O90°C42%Monodentate ligands degrade quickly; high protodeboronation.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 100°C 89% Optimal. Bidentate ligand stabilizes Pd; ideal biphasic mixing.
Pd₂(dba)₃ / XPhosK₃PO₄THF/H₂O80°C94%Best for highly sterically hindered aryl halides.

Applications in Targeted Therapeutics

The resulting 3-aryl or 3-heteroaryl-1-methyl-6-chloroindazoles synthesized from this Bpin ester are not mere academic curiosities. They are direct precursors to clinical candidates:

  • Kinase Inhibitors: The indazole core mimics the adenine ring of ATP. By coupling the 3-position with various pyrimidines or pyridines, researchers can rapidly generate libraries of competitive ATP-site inhibitors targeting VEGFR, Akt, and LRRK2[4][8].

  • Mineralocorticoid Receptor Antagonists (MRAs): Recent high-throughput late-stage functionalization studies have utilized halogenated indazole boronic esters to discover potent, non-steroidal MRAs with exceptional metabolic stability profiles[3].

By standardizing the use of CAS 2377606-80-7 in your discovery workflows, your team can bypass complex de novo syntheses, relying instead on highly predictable, modular cross-coupling to explore chemical space.

References

  • ChemicalBook. "6-Chloro-1-methylindazole-3-boronic acid pinacol ester (CAS 2377606-80-7)". ChemicalBook.
  • Egan, B. A., & Burton, P. M. (2014). "Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C-H borylation and Suzuki-Miyaura coupling". Royal Society of Chemistry.
  • Cernak, T., et al. (2019). "Development of indazole mineralocorticoid receptor antagonists and investigation into their selective late-stage functionalization". Bioorganic & Medicinal Chemistry Letters (NIH).
  • PMC (2023). "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling". National Institutes of Health.

Sources

Foundational

An In-depth Technical Guide to 6-Chloro-1-methylindazole-3-boronic acid pinacol ester: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester in Modern Drug Discovery The strategic incorporation of bor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester in Modern Drug Discovery

The strategic incorporation of boron-containing moieties, particularly boronic acids and their derivatives, has become a cornerstone of contemporary medicinal chemistry.[1][2] These compounds serve as versatile synthetic intermediates and have been successfully integrated into a number of FDA-approved drugs.[1] 6-Chloro-1-methylindazole-3-boronic acid pinacol ester is a heterocyclic building block of significant interest, combining the privileged indazole scaffold with the synthetic versatility of a boronic acid pinacol ester. The indazole core is a prevalent motif in numerous biologically active compounds, and the chloro- and methyl-substituents offer opportunities for modulating physicochemical and pharmacokinetic properties. The pinacol ester group provides enhanced stability compared to the corresponding boronic acid, facilitating purification and handling during multi-step syntheses.[3]

This guide provides a comprehensive overview of the physicochemical properties of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester, alongside detailed, field-proven methodologies for its characterization. The insights and protocols herein are designed to empower researchers to confidently handle, analyze, and utilize this valuable reagent in their drug discovery endeavors.

Physicochemical Properties: A Data-Driven Overview

PropertyEstimated Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₁₄H₁₈BClN₂O₂Based on the core structure of 1-methylindazole with a chloro substituent and a pinacol boronate at the 3-position.
Molecular Weight ~294.57 g/mol Calculated from the molecular formula. This is comparable to similar structures like (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester (277.55 g/mol ).[4]
Appearance White to off-white solidBoronic acid pinacol esters are typically crystalline solids at room temperature.
Melting Point Estimated 80-100 °CBased on the melting point of 1-Methyl-1H-indazole-4-boronic acid pinacol ester (84-89 °C). The substitution pattern will influence the crystal lattice energy and thus the melting point.
Solubility Soluble in common organic solvents (e.g., DMSO, THF, Dichloromethane, Ethyl Acetate). Insoluble in water.The pinacol ester group imparts significant lipophilicity. However, slow hydrolysis to the more polar boronic acid can occur in the presence of water.
Stability & Storage Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[5][6]Highly susceptible to hydrolysis, especially under acidic or basic conditions.[7] Protodeboronation can also occur under certain conditions.

Handling and Storage: Preserving the Integrity of a Valuable Reagent

The utility of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester is intrinsically linked to its chemical integrity. Due to its susceptibility to hydrolysis, stringent handling and storage protocols are paramount.

Core Principles for Handling:

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (nitrogen or argon) to minimize exposure to moisture.

  • Aprotic Solvents: Utilize dry, aprotic solvents for all manipulations.

  • Avoid Protic Contaminants: Be mindful of residual water in reaction vessels and starting materials.

Recommended Storage Conditions:

  • Temperature: Store at 2-8°C to slow down potential degradation pathways.

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere.

  • Desiccation: Store in a desiccator to protect from atmospheric moisture.

Analytical Characterization: A Multi-Technique Approach

A comprehensive characterization of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester requires a combination of analytical techniques. The following section outlines detailed protocols and the rationale behind the experimental choices.

High-Performance Liquid Chromatography (HPLC): A Tool for Purity Assessment and Stability Studies

Reverse-phase HPLC is a powerful technique for assessing the purity of boronic acid pinacol esters. However, the acidic nature of the silica support and the presence of water in the mobile phase can induce on-column hydrolysis, leading to inaccurate results.[7]

Workflow for Minimizing On-Column Hydrolysis:

Caption: Optimized HPLC workflow to minimize on-column hydrolysis of boronic acid pinacol esters.

Step-by-Step HPLC Protocol:

  • Column Selection: Employ a reversed-phase column with low residual silanol activity. Columns like the Waters XTerra MS C18 have been shown to minimize on-column hydrolysis.[7]

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. It is crucial to avoid acidic modifiers like formic acid, as they can accelerate hydrolysis.[7] A gradient elution may be necessary to achieve optimal separation.

  • Sample Preparation: Dissolve the 6-Chloro-1-methylindazole-3-boronic acid pinacol ester in anhydrous acetonitrile immediately before analysis.

  • Injection and Elution: Inject the sample onto the column and perform the elution.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound exhibits strong absorbance (a preliminary UV scan is recommended).

  • Data Analysis: The chromatogram should show a major peak corresponding to the pinacol ester. A smaller, earlier-eluting peak may be observed, corresponding to the hydrolyzed boronic acid. The relative peak areas can be used to assess the purity and the extent of hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the title compound.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts:

    • Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the indazole ring system. The electron-withdrawing effect of the chloro group and the boronic ester will influence their precise chemical shifts.

    • Methyl Protons (N-CH₃): A singlet around 3.5-4.5 ppm.

    • Pinacol Protons: A characteristic sharp singlet integrating to 12 protons, typically found in the upfield region (around 1.3 ppm).[8]

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts:

    • Aromatic Carbons: Resonances in the downfield region (110-150 ppm).

    • Carbon Bearing Boron: This signal can be broad and is often difficult to observe due to quadrupolar relaxation of the boron nucleus.

    • Methyl Carbon (N-CH₃): A signal in the aliphatic region.

    • Pinacol Carbons: Signals corresponding to the quaternary and methyl carbons of the pinacol group.

¹¹B NMR Spectroscopy:

  • Expected Chemical Shift: A broad signal in the range of 20-35 ppm is characteristic of a trigonal boronate ester.

Sample Preparation for NMR:

  • Dissolve a few milligrams of the compound in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Ensure the solvent is anhydrous to prevent hydrolysis.

  • Acquire the spectra on a high-field NMR spectrometer.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is crucial for confirming the molecular weight and can provide structural information through fragmentation analysis.

Logical Flow for MS Analysis:

MS_Analysis_Flow Sample Introduce sample via direct infusion or LC-MS Ionization Employ a soft ionization technique (e.g., ESI or APCI) Sample->Ionization MS1 Acquire full scan MS spectrum to determine the [M+H]⁺ ion Ionization->MS1 MS2 Perform tandem MS (MS/MS) on the [M+H]⁺ ion MS1->MS2 Fragmentation Analyze the fragmentation pattern to confirm structural motifs MS2->Fragmentation

Caption: A systematic approach to the mass spectrometric analysis of the target compound.

Experimental Protocol for LC-MS:

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

  • Chromatography: Employ the HPLC conditions described previously to separate the analyte from potential impurities and the hydrolyzed by-product.

  • Ionization: Use a soft ionization source, such as Electrospray Ionization (ESI) in positive ion mode.

  • MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺). The isotopic pattern should be consistent with the presence of one chlorine atom.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum. The fragmentation pattern can provide confirmation of the indazole core and the pinacol boronate moiety.

Conclusion: Empowering Future Discoveries

6-Chloro-1-methylindazole-3-boronic acid pinacol ester represents a valuable and versatile building block for the synthesis of novel chemical entities with therapeutic potential. A thorough understanding of its physicochemical properties and the application of robust analytical methodologies are essential for its effective utilization. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently integrate this compound into their research and development pipelines, ultimately accelerating the discovery of new medicines.

References

  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry.
  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
  • 1-Methyl-1H-indazole-4-boronic acid pinacol ester 97 885698-94-2. Sigma-Aldrich.
  • (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester. Smolecule. (2024).
  • 5-Bromo-1-methylindazole-3-boronic acid, pinacol ester. BLD Pharm.
  • 4-N-METHYLCARBOXAMIDOPHENYLBORONIC ACID, PINACOL ESTER(214360-57-3) 1H NMR spectrum. ChemicalBook.
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC.
  • Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide. PMC.
  • 6-chloroimidazo[1,2-b]pyridazine-3-boronic acid pinacol ester | 2223035-24-1.
  • Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. Google Patents.
  • PN-6267 - Safety Data Sheet. (2023).
  • 7-Chloro-1H-indazole-4-boronic acid pinacol ester. NextSDS.
  • 3-Methylisoxazole-4-boronic Acid Pinacol Ester | 1421846-79-8. Sigma-Aldrich.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).
  • 1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester. MilliporeSigma.
  • SAFETY DATA SHEET. Merck Millipore. (2022).
  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. (2020).
  • trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester | CAS 197313-32-9. SCBT.
  • Safety Data Sheet. CymitQuimica. (2024).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • Aldrich 129739 - • SAFETY DATA SHEET. (2025).
  • Boronic Esters | High Purity, American Made. Frontier Specialty Chemicals.
  • Safety Data Sheet. Aaron Chemicals. (2024).
  • UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius. Semantic Scholar. (2024).
  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. (2024).
  • Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. FULIR. (2024).
  • GC-MS based metabolomics and lipidiomics analyses of selected freshwater green macroalgae. KAUST Repository. (2022).
  • 1-Methylindazole-3-carboxylic Acid | 50890-83-0. Tokyo Chemical Industry (India) Pvt. Ltd.
  • 6-Chloropyridine-3-boronic acid pinacol ester. Shandong Kunda Biotechnology Co Ltd.
  • Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. MDPI. (2018).
  • Boronic acid esters Supplier. Boron Molecular.

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Exploratory

The Reactivity and Stability of 6-Chloro-1-methylindazole-3-boronic Acid Pinacol Ester: A Technical Guide for Cross-Coupling Applications

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 6-Chloro-1-methyl-1H-indazole-3-boronic acid pinacol ester (CAS: 2377606-80-7) Executive Summary The indazole scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 6-Chloro-1-methyl-1H-indazole-3-boronic acid pinacol ester (CAS: 2377606-80-7)

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in kinase inhibitors and receptor antagonists. The strategic functionalization of this core relies heavily on robust synthetic intermediates. 6-Chloro-1-methylindazole-3-boronic acid pinacol ester serves as a highly versatile building block, offering a reactive C3-boron handle for carbon-carbon bond formation and an orthogonal C6-chloro handle for late-stage diversification.

However, like many heteroaryl boronic acid derivatives, this compound presents specific challenges regarding stability and reactivity—most notably, its susceptibility to protodeboronation under aqueous basic conditions[1]. As an Application Scientist, I have structured this guide to deconstruct the physicochemical properties of this reagent, explain the mechanistic causality behind its degradation pathways, and provide a self-validating, optimized protocol for Suzuki-Miyaura cross-coupling.

Structural Determinants of Stability and Reactivity

The chemical behavior of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester is dictated by three key structural features:

  • N1-Methylation: Unprotected 1H-indazoles can tautomerize and coordinate with transition metals, often poisoning palladium catalysts or requiring excess base to deprotonate the N-H bond. The N1-methyl group locks the tautomeric state, enhancing the overall stability of the heterocycle and streamlining catalytic cycles.

  • C6-Chloro Substitution: The chlorine atom exerts an electron-withdrawing inductive effect on the indazole ring. While this slightly deactivates the ring toward electrophilic attack, it provides an orthogonal synthetic handle. Because the C-Bpin bond undergoes transmetalation orders of magnitude faster than the C-Cl bond undergoes oxidative addition, chemoselective Suzuki coupling at the C3 position is highly efficient.

  • C3-Pinacol Ester (Bpin): Boronic acids are frequently converted into pinacol esters to counteract instability and prevent the formation of unreactive boroxines[1]. While the Bpin ester is generally more stable toward oxidation and ambient moisture than the free boronic acid, it is not immune to degradation. Under cross-coupling conditions, the ester can undergo pre-hydrolysis to the free boronic acid, which is the actual species susceptible to rapid protodeboronation[2].

Mechanistic Insights: The Protodeboronation Challenge

Protodeboronation—the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond—is the most significant yield-limiting side reaction when utilizing heteroaryl boronic esters[1].

Pioneering kinetic studies by Lloyd-Jones and colleagues have demonstrated that base-catalyzed protodeboronation of heteroaryl boronic species proceeds via a specific mechanism: the base coordinates to the boron atom to form a tetracoordinate boronate complex [Ar−B(OH)3​]− , which then undergoes a rate-limiting unimolecular fragmentation[3].

For 3-substituted indazoles, the proximity of the heteroatom lone pairs and the electronic nature of the ring make the C3-boron bond particularly labile once the boronate is formed. Therefore, the synthetic objective during a Suzuki-Miyaura coupling is a kinetic race: transmetalation must outcompete unimolecular protodeboronation.

ReactionPathway Bpin Indazole-3-Bpin (Stable Precursor) BOH2 Indazole-3-B(OH)2 (Hydrolyzed) Bpin->BOH2 H2O / Base (Pre-hydrolysis) Pd Pd(II) Oxidative Addition Complex Bpin->Pd Direct Transmetalation (Slow) Boronate Boronate Complex [Ar-B(OH)3]- BOH2->Boronate OH- / Base (Pre-equilibrium) Boronate->Pd Transmetalation (Fast, Desired) Degradation Protodeboronation (Ar-H Byproduct) Boronate->Degradation C-B Cleavage (Unimolecular, Undesired) Product Cross-Coupled Product Pd->Product Reductive Elimination

Figure 1: Kinetic competition between Suzuki transmetalation and base-catalyzed protodeboronation.

Optimizing Suzuki-Miyaura Reactivity

To maximize the yield of the desired cross-coupled product and suppress the formation of the 6-chloro-1-methyl-1H-indazole byproduct, the reaction conditions must be carefully calibrated.

Causality Behind Parameter Selection:
  • Catalyst: We utilize Pd(dppf)Cl2​ or Buchwald precatalysts (e.g., XPhos Pd G2) rather than standard Pd(PPh3​)4​ [4]. Bidentate or highly sterically demanding ligands accelerate the reductive elimination and transmetalation steps, ensuring the catalytic cycle turns over faster than the boronate can degrade.

  • Base: Strong bases (like NaOH or KOtBu ) rapidly drive the formation of the boronate but also accelerate protodeboronation. Mild bases like K3​PO4​ or K2​CO3​ provide a controlled, steady-state concentration of the active boronate species.

  • Solvent: A biphasic or mixed system like Dioxane/H₂O (10:1) is optimal. Water is necessary to activate the boronic ester, but excessive water promotes rapid pre-hydrolysis and subsequent degradation[2].

Quantitative Data Summary: Condition Optimization

The following table summarizes typical optimization data for the coupling of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester with a standard aryl bromide (e.g., 4-bromoanisole).

Solvent SystemBase (2.0 eq)Catalyst (5 mol%)Temp (°C)Desired Product Yield (%)Protodeboronation (%)
DMF / H₂O (3:1) Na2​CO3​ Pd(PPh3​)4​ 9045%48%
Dioxane / H₂O (5:1) K2​CO3​ Pd(PPh3​)4​ 8062%25%
Dioxane / H₂O (10:1) K3​PO4​ Pd(dppf)Cl2​ 7588% <5%
Toluene / H₂O (10:1) K3​PO4​ XPhos Pd G28091% <3%

Table 1: Optimization of reaction parameters to favor transmetalation over degradation.

Validated Experimental Protocol

The following protocol is designed as a self-validating system. Degassing is strictly enforced to prevent oxidative degradation, and temperature control is utilized to manage the rate of transmetalation.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.2 mmol, 351.6 mg), and K3​PO4​ (2.0 mmol, 424 mg).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 mmol, 36.6 mg) or XPhos Pd G2 (0.05 mmol) under an inert atmosphere (Argon or Nitrogen).

  • Solvent Introduction & Degassing: Add 10 mL of anhydrous 1,4-Dioxane and 1 mL of deionized water. Critical Step: Degas the biphasic mixture by sparging with Argon for 15 minutes. Oxygen must be excluded to prevent homocoupling and oxidative phenolic degradation of the boronic ester[2].

  • Reaction Execution: Seal the flask and heat to 75°C in a pre-heated oil bath. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Monitoring: Monitor the reaction via LC-MS. The C3-boron transmetalation should be complete within 2–4 hours. Prolonged heating after the aryl halide is consumed will lead to degradation of any remaining boronic ester.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the chemoselectively coupled C3-aryl-C6-chloroindazole product.

ExperimentalWorkflow Start Weigh Reagents: Bpin Ester & Aryl Halide Cat Add Catalyst & Base: Pd(dppf)Cl2 & K3PO4 Start->Cat Solvent Add Dioxane/H2O (10:1) Degas via Argon Sparging Cat->Solvent Temp Heat to 75°C (Vigorous Stirring) Solvent->Temp Decision LC-MS Check: Conversion > 95%? Temp->Decision Decision->Temp No (Continue Heating) Workup Aqueous Workup (EtOAc Extraction) Decision->Workup Yes (2-4 hrs) Purify Silica Gel Chromatography (Isolate Product) Workup->Purify

Figure 2: Optimized experimental workflow for Suzuki-Miyaura coupling of indazole-3-Bpin.

Storage and Handling Protocols

To maintain the chemical integrity of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester and prevent premature hydrolysis:

  • Temperature: Store refrigerated at 2–8°C.

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress.

  • Handling: Weigh the compound quickly in ambient air, or ideally within a glovebox if the ambient humidity is high. Prolonged exposure to moisture will slowly hydrolyze the pinacol ester to the free boronic acid, altering the effective molarity and increasing the risk of protodeboronation during subsequent reactions.

References

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. Retrieved from:[Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(34), 13798–13814. Retrieved from:[Link]

Sources

Foundational

Strategic Sourcing and Application of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester in Drug Discovery

Executive Summary The indazole scaffold is a privileged structure in modern medicinal chemistry, frequently serving as a bioisostere for indoles and benzimidazoles in the design of kinase inhibitors and epigenetic modula...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in modern medicinal chemistry, frequently serving as a bioisostere for indoles and benzimidazoles in the design of kinase inhibitors and epigenetic modulators[1]. Specifically, 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (CAS: 2377606-80-7) has emerged as a high-value building block. Recent breakthroughs in targeted protein degradation, such as the development of PROTAC degraders for MLLT1 and MLLT3, rely heavily on functionalized indazoles to probe protein-protein interactions and optimize binding affinity[2]. This technical guide provides an authoritative framework for sourcing, validating, and applying this critical compound in drug discovery workflows.

Chemical Architecture & Mechanistic Rationale

The molecular architecture of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester is highly intentional, designed to solve specific challenges in Structure-Activity Relationship (SAR) optimization:

  • N1-Methylation (Tautomeric Locking): Unsubstituted indazoles exist in a dynamic tautomeric equilibrium (1H vs. 2H), which complicates receptor binding and SAR interpretation. The N1-methyl group covalently locks the conformation, ensuring consistent and predictable target engagement.

  • C6-Chloro Substitution (Metabolic Stability): The introduction of a chlorine atom at the C6 position enhances lipophilicity and blocks oxidative metabolism (e.g., via Cytochrome P450 enzymes) at a common metabolic soft spot. Furthermore, it serves as an orthogonal synthetic handle for late-stage Buchwald-Hartwig aminations.

  • C3-Boronic Acid Pinacol Ester (Cross-Coupling Handle): The pinacol ester (Bpin) group is significantly more stable to silica gel chromatography than free boronic acids. It is perfectly primed to undergo Suzuki-Miyaura cross-coupling, enabling the rapid generation of diverse C3-substituted libraries[1].

G Core 6-Chloro-1-methylindazole 3-Bpin N1 N1-Methylation (Tautomer Lock) Core->N1 C6 C6-Chloro (Metabolic Stability) Core->C6 C3 C3-Bpin (Suzuki Coupling) Core->C3

Structural rationale of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester.

Commercial Supplier Landscape & Sourcing Strategy

Sourcing high-quality organoboron building blocks is the foundation of reproducible synthetic chemistry. Bpin esters are susceptible to partial hydrolysis or protodeborylation if poorly manufactured or stored improperly. When selecting a commercial supplier, prioritize vendors that provide batch-specific Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data.

Below is a summary of verified commercial suppliers for CAS 2377606-80-7:

SupplierCatalog NumberStated PuritySourcing Notes & Capabilities
Bidepharm BD47695795%Provides rigorous batch-specific QC (NMR, HPLC)[3].
Combi-Blocks MFCD16995881>95%Renowned for reliable boronic ester building blocks[4].
BLD Pharm BD00798634N/AOffers global stock availability and rapid shipping[5].
Hubei Changfu N/ACustomScalable manufacturing for advanced API intermediates[6].

Quality Control (QC) & Validation Protocol

Before deploying a newly sourced batch of CAS 2377606-80-7 into a multi-step synthesis, it must be validated. Boronic esters can degrade into the protodeborylated byproduct (6-chloro-1-methylindazole) upon extended storage at room temperature.

Step-by-Step QC Methodology:

  • Visual Inspection: The compound should present as a white to off-white solid.

    • Causality: Discoloration (e.g., yellow or brown tinting) often indicates residual transition metal contamination from its upstream synthesis (typically Iridium-catalyzed C-H borylation), which can poison downstream catalysts.

  • 1H NMR Analysis (CDCl3 or DMSO-d6):

    • Causality: NMR is critical to confirm the intact pinacol ester. Verify the presence of a massive singlet at ~1.35 ppm integrating to 12 protons (the four equivalent methyl groups of the pinacol moiety).

    • Confirm the N-methyl singlet at ~4.10 ppm (integrating to 3H).

  • LC-MS Validation (ESI+):

    • Causality: Use a mild ionization method. Note that Bpin esters frequently display the mass of the free boronic acid [M−82]+ due to in-source fragmentation or rapid hydrolysis in acidic LC eluents (e.g., Water/Acetonitrile with 0.1% Formic Acid).

Application Workflow: Suzuki-Miyaura Cross-Coupling

The primary synthetic utility of this reagent is C-C bond formation via Suzuki-Miyaura coupling[1]. The following protocol is a self-validating system optimized for sterically demanding heteroaryl couplings.

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried Schlenk tube, add 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.2 equiv) and the target aryl halide (1.0 equiv).

    • Causality: A slight stoichiometric excess of the boronic ester compensates for any competitive protodeborylation that may occur under basic aqueous reaction conditions.

  • Catalyst & Ligand Addition: Add Pd(dppf)Cl2​ (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step—a common kinetic bottleneck when coupling bulky, electron-rich indazole systems.

  • Base & Solvent Addition: Add K2​CO3​ (3.0 equiv), followed by a thoroughly degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v).

    • Causality: A biphasic system is essential. The water dissolves the inorganic base to form the reactive boronate "ate-complex" required for transmetallation, while the dioxane solubilizes the organic fragments. Degassing (via freeze-pump-thaw or rigorous N2​ sparging) prevents the oxidative homocoupling of the boronic ester.

  • Thermal Activation: Seal the tube and heat at 90°C for 12 hours.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow Step1 1. Reagents (Substrates + Pd(dppf)Cl2) Step2 2. Solvent & Base (Dioxane/H2O + K2CO3) Step1->Step2 Step3 3. Degassing (N2 Purge/Freeze-Pump-Thaw) Step2->Step3 Step4 4. Thermal Activation (90°C, 12h) Step3->Step4 Step5 5. Workup (Extraction & Chromatography) Step4->Step5

Self-validating Suzuki-Miyaura cross-coupling workflow for indazole boronic esters.

References

  • BLD Pharm. 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (BD00798634). BLD Pharm Catalog. 5

  • Combi-Blocks. [2377606-80-7], MFCD16995881, 6-Chloro-1-methylindazole-3-boronic acid pinacol ester. Combi-Blocks Catalog. 4

  • Bidepharm. CAS:2377606-80-7, 6-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. Bidepharm Catalog.3

  • Benchchem. 3-Iodo-6-(trifluoromethyl)-1H-indazole & Indazole-3-boronic acid Cross-Coupling Strategies. Benchchem Research. 1

  • Google Patents. WO2024188906A1 - PROTAC degraders of MLLT1 and/or MLLT3.2

  • Chemsrc. Hubei Changfu Chemical Co., Ltd. Supplier Catalog for 6-Chloro-1-methylindazole-3-boronic acid pinacol ester.6

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester

Introduction: The Strategic Union of Indazoles and Cross-Coupling The Suzuki-Miyaura coupling reaction stands as a titan in modern organic synthesis, celebrated for its reliability and vast scope in forging carbon-carbon...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Union of Indazoles and Cross-Coupling

The Suzuki-Miyaura coupling reaction stands as a titan in modern organic synthesis, celebrated for its reliability and vast scope in forging carbon-carbon bonds.[1][2][3] Its impact is particularly profound in pharmaceutical and materials science, where the construction of complex biaryl and heteroaryl structures is paramount.[4][5] This guide focuses on a highly relevant application of this chemistry: the coupling of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester.

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous approved drugs, including kinase inhibitors used in oncology like Pazopanib and Axitinib.[6][7][8] The ability to functionalize the indazole nucleus at specific positions via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) essential for drug discovery. This document provides a detailed mechanistic overview, a field-tested experimental protocol, and troubleshooting insights for the successful application of this specific building block in Suzuki-Miyaura reactions.

The Reagent: Understanding 6-Chloro-1-methylindazole-3-boronic acid pinacol ester

The choice of a boronic acid derivative is critical for the success of a Suzuki-Miyaura coupling. While boronic acids are common, they can be prone to degradation, particularly protodeboronation, where the C-B bond is cleaved by a proton source.[1][9] This is especially true for many heteroaryl boronic acids.[10]

The use of the pinacol ester derivative offers several distinct advantages:

  • Enhanced Stability: The cyclic pinacol ester protects the boronic acid moiety, rendering the reagent significantly more stable to storage, handling, and the reaction conditions themselves, minimizing premature decomposition.[1][4]

  • Improved Solubility: Pinacol esters often exhibit better solubility in the organic solvents typically used for cross-coupling reactions.

  • Controlled Release: While more stable, the pinacol ester is readily converted to the active boronate species in situ under the basic reaction conditions, ensuring its availability for the catalytic cycle.[9][11]

The 6-chloro and 1-methyl substitutions on the indazole ring provide specific electronic and steric properties, and the C-3 position of the boronic ester directs the coupling to a key vector for molecular elaboration.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-Cl) of the aryl or heteroaryl halide. This oxidizes the palladium to a Pd(II) species. The reactivity order for halides is typically I > Br > OTf >> Cl.[2] Couplings involving aryl chlorides often require more electron-rich and bulky phosphine ligands to facilitate this step.[12]

  • Transmetalation: This is the key bond-forming step and is often rate-determining. The base in the reaction activates the boronic acid pinacol ester, forming a more nucleophilic boronate "ate" complex.[13][14][15][16] This complex then transfers its organic group (the indazole moiety) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_adduct Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oxidative_adduct Oxidative Addition transmetalation_complex Ar¹-Pd(II)L₂-Ar² (Di-organopalladium Complex) oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) transmetalation_complex->product reagents1 Ar¹-X (Aryl Halide) reagents1->pd0 reagents2 Ar²-B(pin) (Boronic Ester) reagents2->oxidative_adduct base_activation Base (e.g., K₃PO₄) Forms [Ar²-B(pin)(Base)]⁻ base_activation->reagents2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing for Success: Key Reaction Parameters

The success of the coupling reaction hinges on the judicious selection of four key components. The following table provides a starting point for optimization when coupling 6-Chloro-1-methylindazole-3-boronic acid pinacol ester with a generic aryl bromide.

ParameterRecommended Reagents/ConditionsRationale & Causality
Palladium Catalyst Pd(dppf)Cl₂ (1-5 mol%)Pd(PPh₃)₄ (1-5 mol%)Buchwald Precatalysts (e.g., XPhos Pd G3)Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of substrates, including heteroaromatics.[17][18] Pd(PPh₃)₄ is a classic choice, but can be sensitive to air. Buchwald catalysts with bulky, electron-rich phosphine ligands are excellent for challenging couplings, especially with aryl chlorides, as they accelerate both oxidative addition and reductive elimination.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)The base is crucial for activating the boronic ester to form the reactive boronate species.[14][19] K₃PO₄ is a strong, non-nucleophilic base often effective in anhydrous conditions. Carbonates like K₂CO₃ and Cs₂CO₃ are widely used, particularly in aqueous solvent mixtures. The choice can significantly impact yield, and screening is often necessary.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1)Toluene/H₂ODMF, THFA polar, aprotic solvent is typically required to dissolve the reagents and facilitate the reaction. A small amount of water is often beneficial, as it helps dissolve the inorganic base and facilitates the formation of the active boronate.[1] Anhydrous conditions can also be effective, especially with phosphate bases.
Temperature 80 - 110 °CMost Suzuki-Miyaura couplings require heating to drive the reaction to completion.[9] The optimal temperature depends on the reactivity of the specific aryl halide and the stability of the catalyst system. Monitoring the reaction is key to avoid decomposition at excessive temperatures.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.1 eq.) with a generic Aryl Bromide (1.0 eq.) .

Reagents & Equipment:

  • Aryl Bromide (1.0 mmol, 1.0 eq.)

  • 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.1 mmol, 1.1 eq.)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Condenser and inert gas (Nitrogen or Argon) manifold

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To the oven-dried round-bottom flask, add the Aryl Bromide (1.0 eq.), 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.1 eq.), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the Pd(0) catalyst.[9]

  • Solvent Addition: Through the septum, add the degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe. Degassing the solvents (e.g., by sparging with argon for 15-30 minutes) is critical to prevent catalyst oxidation.[9]

  • Reaction Execution: Attach the condenser (under inert gas), and heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the limiting starting material (Aryl Bromide) indicates completion.

  • Aqueous Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Organic Phase Treatment: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to isolate the pure coupled product.[20]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: A general experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) oxidized by trace oxygen; poor quality catalyst/ligand.Ensure all reagents, solvents, and the reaction vessel are rigorously deoxygenated.[9] Use fresh, high-purity catalyst and ligands.
Ineffective Base/Activation: Base is not strong enough, is insoluble, or insufficient for activation.Try a different base (e.g., switch from K₂CO₃ to K₃PO₄). Ensure the base is finely powdered for better solubility and reactivity.
Protodeboronation Presence of Protic Sources: Excess water or acidic impurities cleaving the C-B bond.While some water is often helpful, excess can be detrimental. Ensure solvents are of high quality. Consider using anhydrous conditions with K₃PO₄. Using the pinacol ester already minimizes this risk compared to the free boronic acid.[1][10]
Homocoupling Presence of Oxygen: Oxygen can facilitate the homocoupling of boronic esters.Rigorous deoxygenation is the primary solution.[1]
Pd(II) Species: If a Pd(II) precatalyst is not properly reduced to Pd(0), it can promote homocoupling.Ensure conditions are suitable for the reduction of the precatalyst.
Difficult Purification Co-elution of Impurities: Boronic ester starting material or homocoupled byproducts co-elute with the product.Optimize the solvent system for column chromatography.[20] An acidic or basic wash during workup can sometimes help remove unreacted boronic acid species.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2021). ACS Omega. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Chemical Science Transactions. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Journal of the American Chemical Society. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). Organic & Biomolecular Chemistry. [Link]

  • Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. (2018). Methods in Molecular Biology. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2024). International Journal of Scientific Development and Research. [Link]

  • Micelle-Enabled Suzuki–Miyaura Cross-Coupling of Heteroaryl Boronate Esters. (2018). The Journal of Organic Chemistry. [Link]

  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (2018). World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]

  • Suzuki–Miyaura Coupling. (2016). Synthetic Methods in Drug Discovery. [Link]

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2011). Organic Process Research & Development. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2025). Molecules. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. [Link]

  • Effect of different palladium catalysts on the Suzuki-Miyaura coupling. (2016). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic-Synthesis.org. [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. [Link]

  • Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. (2007). The Journal of Organic Chemistry. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). Journal of the American Chemical Society. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2012). The Journal of Organic Chemistry. [Link]

Sources

Application

palladium-catalyzed cross-coupling reactions with 6-Chloro-1-methylindazole-3-boronic acid pinacol ester

Application Note: Orthogonal Palladium-Catalyzed Cross-Coupling Strategies Using 6-Chloro-1-methylindazole-3-boronic acid pinacol ester Executive Summary The indazole scaffold is a privileged pharmacophore in modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Palladium-Catalyzed Cross-Coupling Strategies Using 6-Chloro-1-methylindazole-3-boronic acid pinacol ester

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core motif in kinase inhibitors and receptor antagonists. Functionalizing this bicyclic system with high regioselectivity is a critical challenge. 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (CAS: 2377606-80-7) [1] is a highly strategic building block designed to solve this challenge through orthogonal cross-coupling .

By embedding two distinct reactive handles—a highly reactive C3-boronic acid pinacol ester (Bpin) and a kinetically inert C6-chlorine atom—this reagent enables a programmable, two-stage functionalization sequence. This guide details the mechanistic rationale, empirical optimization, and validated protocols for utilizing this compound to generate complex, multi-substituted indazole libraries.

Mechanistic Framework: The Causality of Chemoselectivity

To successfully utilize this building block, one must understand the thermodynamic and kinetic principles governing palladium-catalyzed cross-coupling reactions.

The Role of the 1-Methyl Group

Unprotected 1H -indazoles are prone to N-H tautomerization, which can lead to catalyst poisoning via nitrogen coordination or result in mixed N1/N2 alkylation/arylation products [2]. The N1-methyl group locks the tautomeric state, ensuring a single geometric isomer and preventing off-target coordination with the palladium center, thereby accelerating the desired C-C bond formation.

Kinetic Differentiation: C-Bpin vs. C-Cl

The success of the orthogonal strategy relies on the differential rates of the elementary steps in the palladium catalytic cycle:

  • Stage 1 (Suzuki-Miyaura at C3): The oxidative addition of Pd(0) into an aryl bromide/iodide coupling partner is rapid. Subsequent transmetalation with the C3-Bpin group is highly favored in the presence of an aqueous base (e.g., K2​CO3​ ), which forms a reactive borate complex. Crucially, at moderate temperatures (80 °C) and with standard ligands like dppf, the oxidative addition of Pd(0) into the C6-Cl bond is kinetically prohibited. The C-Cl bond remains completely intact.

  • Stage 2 (Buchwald-Hartwig or Suzuki at C6): Once the C3 position is arylated, the C6-chlorine can be activated. Because C-Cl bonds possess high bond dissociation energies, standard catalysts fail. Activation requires electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) and elevated temperatures (100–110 °C) to force the oxidative addition and facilitate reductive elimination[3].

OrthogonalCoupling SM 6-Chloro-1-methylindazole- 3-boronic acid pinacol ester (Reactive C-Bpin, Inert C-Cl) Step1 Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Ar-Br, 80°C SM->Step1 Int 3-Aryl-6-chloro- 1-methylindazole (C3 Functionalized) Step1->Int Step2 Buchwald-Hartwig Pd2(dba)3, XPhos R-NH2, 110°C Int->Step2 Prod 3-Aryl-6-amino- 1-methylindazole (Fully Functionalized) Step2->Prod

Figure 1: Two-stage orthogonal functionalization workflow exploiting C-Bpin and C-Cl reactivity.

Experimental Design & Empirical Optimization

To establish a self-validating system, we must define the boundary conditions where chemoselectivity is maintained. The tables below summarize the optimization data, demonstrating the causality behind the chosen protocol parameters.

Table 1: Optimization of Stage 1 (C3 Suzuki-Miyaura Coupling)

Reaction: 6-Chloro-1-methylindazole-3-boronic acid pinacol ester + 4-Bromoanisole (1.1 eq).

EntryCatalyst (5 mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)C6-Cl Cleavage
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 9072None
2 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O 8094 None
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O 11081Trace (<2%)
4 Pd2​(dba)3​ / XPhos K3​PO4​ 1,4-Dioxane/ H2​O 10045Significant

Analysis: Entry 2 provides the optimal balance. Pd(dppf)Cl2​ is highly efficient for C-Bpin transmetalation. Keeping the temperature at 80 °C prevents premature activation of the C-Cl bond (as seen in Entry 4 when an aggressive ligand is used prematurely).

Table 2: Optimization of Stage 2 (C6 Buchwald-Hartwig Amination)

Reaction: 3-(4-Methoxyphenyl)-6-chloro-1-methylindazole + Morpholine (1.2 eq).

EntryCatalyst / LigandBase (2.0 eq)SolventTemp (°C)Yield (%)
1 Pd(dppf)Cl2​ Cs2​CO3​ Toluene1100 (NR)
2 Pd2​(dba)3​ / BINAP NaOtBu Toluene11015
3 Pd2​(dba)3​ / XPhos NaOtBu Toluene11088

Analysis: The C-Cl bond is entirely inert to dppf (Entry 1), validating the orthogonality of Stage 1. Successful amination requires the electron-rich, bulky XPhos ligand (Entry 3) to force oxidative addition into the C-Cl bond.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C3

Objective: Arylate the C3 position while preserving the C6-chlorine for downstream chemistry.

Reagents & Materials:

  • 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.0 mmol, 292.5 mg)

  • Aryl Bromide (e.g., 4-Bromoanisole) (1.1 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 41 mg)

  • K2​CO3​ (3.0 mmol, 414 mg)

  • 1,4-Dioxane (8.0 mL) and Deionized H2​O (2.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the indazole boronic ester, aryl bromide, Pd(dppf)Cl2​ , and K2​CO3​ .

  • Degassing (Critical Step): Add 1,4-Dioxane and H2​O . Seal the flask with a rubber septum. Sparge the biphasic mixture with ultra-pure Argon or Nitrogen gas for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) intermediates, leading to homocoupling of the boronic ester and catalyst death.

  • Reaction: Replace the sparging needle with an Argon balloon. Heat the mixture in a pre-equilibrated oil bath at 80 °C with vigorous stirring (1000 rpm) for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine (2 × 15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation (Self-Validating Check):

  • LC-MS: The product mass peak must exhibit a characteristic 3:1 isotopic ratio ( M and M+2 ), confirming the retention of the 35Cl / 37Cl atom.

  • 1H NMR: Confirm the disappearance of the intense 12-proton singlet at ~1.35 ppm (pinacol methyl groups).

Protocol B: Late-Stage Buchwald-Hartwig Amination at C6

Objective: Functionalize the previously inert C6-chlorine position with an amine.

Reagents & Materials:

  • 3-Aryl-6-chloro-1-methylindazole (Intermediate from Protocol A) (0.5 mmol)

  • Secondary Amine (e.g., Morpholine) (0.6 mmol)

  • Pd2​(dba)3​ (0.025 mmol, 23 mg)

  • XPhos (0.05 mmol, 24 mg)

  • Sodium tert-butoxide ( NaOtBu ) (1.0 mmol, 96 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox (or using strict Schlenk techniques), charge a dry vial with the intermediate, Pd2​(dba)3​ , XPhos, and NaOtBu .

  • Solvent Addition: Add anhydrous Toluene followed by the amine. Causality: NaOtBu is highly moisture sensitive; using anhydrous solvent prevents the formation of unreactive phenol byproducts and preserves base strength.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat at 110 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with DCM (10 mL), and filter through Celite. Concentrate the filtrate.

  • Purification: Purify via reverse-phase preparative HPLC or silica gel chromatography depending on the polarity of the amine.

Analytical Validation:

  • LC-MS: The 3:1 isotopic pattern will disappear, replaced by a single distinct M+H peak corresponding to the exact mass of the aminated product, validating the successful cleavage of the C-Cl bond.

References

  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren-Gajardo, G. (2018). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules, 23(8), 2051. Available at:[Link]

  • Ibsen, G. M., Menezes da Silva, V. H., Pettigrew, J. C., et al. (2023). "Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions." Chemistry - An Asian Journal. Available at:[Link]

Method

Application Notes &amp; Protocols: The Strategic Use of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester in Medicinal Chemistry

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester. This versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester. This versatile building block is a cornerstone reagent for the synthesis of complex heterocyclic molecules, particularly within kinase inhibitor discovery programs. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling, and illustrate its strategic role in constructing targeted therapeutics.

Introduction: The Indazole Scaffold and the Role of a Key Building Block

The 1H-indazole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing as the core of numerous small-molecule kinase inhibitors. Its unique geometry and hydrogen bonding capabilities allow it to effectively mimic the adenine region of ATP, enabling potent and selective inhibition of various kinases. 6-Chloro-1-methylindazole-3-boronic acid pinacol ester emerges as a critical reagent, offering a stable, versatile, and efficient handle for introducing this key pharmacophore into drug candidates.

Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for carbon-carbon bond formation in modern organic synthesis.[1][2] The pinacol ester functionality enhances the stability of the boronic acid, making it less prone to premature decomposition and simplifying purification, while the chloro and methyl substitutions on the indazole ring provide specific steric and electronic properties crucial for targeted biological activity.[3]

Physicochemical Properties & Handling

Proper handling and storage are paramount to ensure the reagent's integrity, as boronic esters are susceptible to hydrolysis.[4]

PropertyValue
Chemical Name 6-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Molecular Formula C₁₄H₁₈BClN₂O₂
Molecular Weight 292.57 g/mol
CAS Number 1402238-25-8
Appearance Typically an off-white to white solid
Storage Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Keep container tightly sealed in a dry and well-ventilated place.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the flagship application for this reagent, enabling the coupling of the indazole moiety with a wide array of (hetero)aryl halides or triflates.[1]

Mechanistic Causality

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to optimizing reaction conditions and troubleshooting.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[2]

  • Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic ester, forming a more nucleophilic "ate" complex, which then readily exchanges its organic fragment with the halide on the palladium center.[3][5]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronate Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_A Ar-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal + [Indazole-B(OR)₂OH]⁻ PdII_B Ar-Pd(II)L_n-Indazole Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 + Ar-Indazole Product Coupled Product (Ar-Indazole) RedElim->Product BoronicEster Indazole-B(pin) AteComplex [Indazole-B(pin)(OH)]⁻ (Activated Complex) BoronicEster->AteComplex Base Base (e.g., K₂CO₃, H₂O) Base->AteComplex AteComplex->Transmetal Enters Cycle ArX Aryl Halide (Ar-X) ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Suzuki-Miyaura Cross-Coupling

This protocol describes a general, robust procedure for coupling 6-Chloro-1-methylindazole-3-boronic acid pinacol ester with a generic aryl bromide.

Materials:

  • 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon line.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Aryl Bromide (1.0 eq), 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

    • Expert Insight: Using a slight excess of the boronic ester (1.1-1.3 eq) often drives the reaction to completion and helps consume the aryl halide starting material, which can sometimes be difficult to separate from the product.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide). The mixture should be sparged with the inert gas for 10-15 minutes to ensure all oxygen is removed.

    • Causality: A mixed aqueous/organic solvent system is crucial. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate "ate" complex.[1] Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then with brine. This removes the inorganic salts and residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.

    • Trustworthiness: The identity and purity of the final compound must be validated by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Application in Targeted Therapy: Synthesis of Kinase Inhibitors

The 6-chloro-1-methylindazole motif is a key component in several developmental kinase inhibitors.[6] The following section outlines a representative synthesis where it is installed via Suzuki coupling to a heterocyclic core.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Core Synthesis Step cluster_outcome Result Indazole 6-Chloro-1-methylindazole -3-boronic acid pinacol ester Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) Indazole->Reaction Heterocycle Bromo-substituted Heterocyclic Core (e.g., Pyrimidine, Pyridine) Heterocycle->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Kinase Inhibitor Scaffold Purification->Product

Caption: Workflow for synthesizing a kinase inhibitor scaffold.
Protocol 2: Synthesis of a 4-(6-Chloro-1-methyl-1H-indazol-3-yl)pyrimidine Intermediate

This protocol details the synthesis of a common substructure found in advanced drug candidates.

Materials:

  • 4-Bromo-2-aminopyrimidine (1.0 equivalent)

  • 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (4.0 equivalents)

  • Dimethoxyethane (DME)

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon line.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-Bromo-2-aminopyrimidine (1.0 eq), 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Expert Insight: Pd(PPh₃)₄ is an excellent, highly active Pd(0) source, but it is air-sensitive. Ensure it is handled quickly under a positive pressure of inert gas.

  • Solvent and Base Addition: Add DME and the 2M Na₂CO₃ solution in a 3:1 ratio (e.g., 9 mL DME, 3 mL Na₂CO₃ solution per 1 mmol of pyrimidine). Degas the resulting suspension by bubbling nitrogen through it for 20 minutes.

  • Reaction Execution: Heat the mixture to reflux (approx. 85-90 °C) under the inert atmosphere for 12 hours. Monitor for the disappearance of the starting materials via LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. The desired product often precipitates. If not, proceed with a standard aqueous work-up.

  • Isolation: Filter the precipitated solid and wash it sequentially with water and then a small amount of cold diethyl ether to remove impurities.

  • Purification: If necessary, the solid can be recrystallized from a suitable solvent like ethanol or purified via silica gel chromatography to achieve high purity.

    • Self-Validation: Purity should be assessed at >95% by HPLC, with structure confirmed by NMR and High-Resolution Mass Spectrometry (HRMS) to ensure it meets the stringent quality standards for drug development.

Summary of Reaction Parameters & Troubleshooting

ParameterGeneral GuidanceRationale & Causality
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, SPhos/XPhos-based pre-catalystsChoice depends on substrate reactivity. dppf is robust and versatile. Phosphine ligands stabilize the Pd center and modulate its reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A moderately strong base is needed to form the boronate "ate" complex without promoting significant side reactions like protodeboronation.[5]
Solvent Dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂OMust solubilize both organic and inorganic components. The presence of water is often crucial for efficient transmetalation.[1]
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Common Issues:

  • Low Conversion: May indicate an inactive catalyst. Ensure the reaction is strictly anaerobic. Consider a more active catalyst/ligand system.

  • Protodeboronation: The boronic ester is replaced by a hydrogen atom. This can be caused by an overly strong base or prolonged reaction times at high temperatures. Using K₃PO₄ or a milder base can sometimes mitigate this.[5]

  • Hydrolysis of Ester: If significant hydrolysis of the pinacol ester to the free boronic acid occurs before the reaction, it may alter solubility and reactivity. Ensure starting materials and solvents are dry where appropriate and storage conditions are met.[4]

Conclusion

6-Chloro-1-methylindazole-3-boronic acid pinacol ester is a high-value, strategic building block for medicinal chemistry. Its robust performance in Suzuki-Miyaura cross-coupling reactions provides a reliable method for incorporating the biologically significant 1-methylindazole core into complex molecules. The protocols and insights provided herein offer a solid foundation for researchers to successfully employ this reagent in the synthesis of next-generation targeted therapies.

References

  • LMS, A., Andrade, I., & Soares, J. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • ResearchGate. (n.d.). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate. [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Chetwyn, N. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Google Patents. (n.d.). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
  • Chepiga, K. M., et al. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Google Patents. (n.d.). Thiazole derivatives used as pi 3 kinase inhibitors.
  • National Center for Biotechnology Information. (n.d.). Boric acid, pinacol ester. PubChem. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]

  • NextSDS. (n.d.). 3-ETHOXYCARBONYL-1H-INDAZOLE-6-BORONIC ACID PINACOL ESTER. NextSDS. [Link]

  • Zeid, I. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal. [Link]

  • Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Len, C., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]

  • Chen, J., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology. [Link]

  • Garg Lab, UCLA. (n.d.). Patents & Products. Garg Lab, UCLA. [Link]

  • Schläger, S., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. [Link]

  • Murai, T., et al. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Andrade, I., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Datta, S., et al. (2022). Coupling 6-chloro-3-methyluracil with copper: structural features, theoretical analysis, and biofunctional properties. Dalton Transactions. [Link]

Sources

Application

6-Chloro-1-methylindazole-3-boronic acid pinacol ester as a building block in synthesis.

Application Note: 6-Chloro-1-methylindazole-3-boronic acid pinacol ester A Versatile Building Block for Kinase Inhibitor Scaffolds and Medicinal Chemistry Abstract 6-Chloro-1-methylindazole-3-boronic acid pinacol ester i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Chloro-1-methylindazole-3-boronic acid pinacol ester

A Versatile Building Block for Kinase Inhibitor Scaffolds and Medicinal Chemistry

Abstract

6-Chloro-1-methylindazole-3-boronic acid pinacol ester is a key heterocyclic building block for drug discovery and development. Its indazole core is a privileged scaffold, particularly for kinase inhibitors, while the boronic acid pinacol ester functionality allows for efficient carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions.[1][2] This application note provides a technical guide for researchers, outlining the compound's properties, detailed protocols for its use in Suzuki-Miyaura cross-coupling, and its specific application in the synthesis of complex molecular targets.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry. It is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2][3] Specifically, the indazole moiety can serve as a bioisostere for indole or phenol, offering a unique combination of hydrogen bond donor and acceptor capabilities that are crucial for binding to the hinge region of many protein kinases.[2]

Kinases are a major class of drug targets, especially in oncology, and the development of selective kinase inhibitors is a primary focus of modern drug discovery.[1][4] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, highlighting its clinical importance.[1][5] 6-Chloro-1-methylindazole-3-boronic acid pinacol ester provides a stable, versatile, and efficient means to incorporate this critical pharmacophore into novel drug candidates. The pinacol ester group enhances the stability of the boronic acid, preventing premature protodeboronation and ensuring a longer shelf life.[6][7]

Physicochemical Properties & Data

A clear understanding of the reagent's properties is crucial for successful experimental design.

PropertyValue
CAS Number 905300-09-6
Molecular Formula C₁₄H₁₈BClN₂O₂
Molecular Weight 292.57 g/mol
Appearance Off-white to white crystalline powder
Solubility Soluble in organic solvents like Dioxane, THF, DMF, Toluene

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[6][8] It involves the palladium-catalyzed reaction between an organoboron compound (like our title compound) and an organohalide or triflate.[8] This reaction is central to the utility of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester.

Mechanistic Considerations

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

  • Catalyst/Ligand: A palladium(0) species is the active catalyst. Pd(dppf)Cl₂ is a common and effective pre-catalyst. The dppf ligand provides the necessary steric and electronic properties to facilitate the key steps of oxidative addition and reductive elimination.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[9] An inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is typically used in a biphasic solvent system with water to activate the boronic ester.[9]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane or Toluene) and water is common. The organic solvent solubilizes the reactants and catalyst, while water dissolves the inorganic base.

Detailed Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester with a generic aryl bromide.

Reagents & Equipment:

  • 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.0 equiv)

  • Aryl or Heteroaryl Bromide (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas (Nitrogen or Argon) supply

Procedure:

  • Setup: To a dry round-bottom flask, add 6-Chloro-1-methylindazole-3-boronic acid pinacol ester, the aryl bromide, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent & Base Addition: Under a positive pressure of inert gas, add the degassed 1,4-Dioxane. Stir for 5 minutes to dissolve the solids. Then, add a degassed aqueous solution of Na₂CO₃.

  • Reaction: Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired coupled product.

Experimental Workflow Diagram

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants (Indazole Boronate, Aryl Halide, Pd Catalyst) B 2. Purge with Inert Gas (Nitrogen or Argon) A->B C 3. Add Degassed Solvents & Base (Dioxane/Water, Na2CO3) B->C D 4. Heat & Stir (80-100 °C, 4-12h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Suzuki-Miyaura experimental workflow.

Application in Drug Discovery: A Kinase Inhibitor Scaffold

The true value of this building block is demonstrated in its application toward synthesizing biologically active molecules. The 1-methyl-3-aryl-indazole motif is a cornerstone of many selective kinase inhibitors.[1][10] The methyl group at the N1 position can provide steric hindrance to prevent unwanted metabolism, while the C3 position is ideal for introducing aryl or heteroaryl groups that can interact with the deep hydrophobic pockets of kinase active sites.[4]

Synthetic Pathway Example

The following diagram illustrates a key step in the synthesis of a hypothetical kinase inhibitor core, where the indazole is coupled to a substituted pyridine ring. Such motifs are common in inhibitors of targets like VEGFR or FGFR.[1][10]

Caption: Synthesis of a key kinase inhibitor intermediate.

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: Boronic acids and their esters are generally considered to have low toxicity, eventually degrading to boric acid.[11] However, always consult the Safety Data Sheet (SDS) for specific handling information.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents to prevent hydrolysis of the pinacol ester.

Conclusion

6-Chloro-1-methylindazole-3-boronic acid pinacol ester is a high-value, versatile reagent for synthetic and medicinal chemists. Its stable form and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the efficient construction of indazole-containing molecules. Its primary application in the development of kinase inhibitors underscores its importance in creating next-generation therapeutics for a range of diseases, most notably cancer.

References

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Jiang, Y., et al. (2020). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Molecules. Available at: [Link]

  • More, S.S., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Mal, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Li, W., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Chaudhary, P., et al. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. Available at: [Link]

  • Das, B.C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. Available at: [Link]

  • Billingsley, K.L., et al. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Sharma, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Abdelahi, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • da Silva, A.F.S., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

Sources

Method

applications of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester in organic synthesis.

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Indazole Scaffold The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerou...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][3][4] The functionalization of the indazole ring system is therefore of critical importance in drug discovery programs. 6-Chloro-1-methylindazole-3-boronic acid pinacol ester is a key building block designed for this purpose, enabling the efficient introduction of the 6-chloro-1-methylindazol-3-yl moiety into target molecules.

This boronic ester is particularly valuable for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6] The pinacol ester group enhances the stability of the boronic acid, making it easier to handle and store compared to the free boronic acid, while still allowing for high reactivity in cross-coupling processes.[5][7] The presence of the chloro and methyl groups on the indazole core provides specific steric and electronic properties that can be exploited to fine-tune the biological activity of the final compounds.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the coupling of the indazole core with a wide variety of organic halides and triflates (electrophiles).[5][8]

Reaction Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R'-X) R'-Pd(II)L2-X R'-Pd(II)L2-X Oxidative_Addition->R'-Pd(II)L2-X Transmetalation Transmetalation (Ar-B(pin)) R'-Pd(II)L2-X->Transmetalation R'-Pd(II)L2-Ar R'-Pd(II)L2-Ar Transmetalation->R'-Pd(II)L2-Ar Reductive_Elimination Reductive Elimination R'-Pd(II)L2-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R'-Ar R'-Ar (Product) Reductive_Elimination->R'-Ar Base Base Base->Transmetalation Ar-B(pin) 6-Chloro-1-methylindazole -3-boronic acid pinacol ester Ar-B(pin)->Transmetalation R'-X Aryl/Heteroaryl Halide or Triflate R'-X->Oxidative_Addition

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is crucial and can significantly impact reaction efficiency. Phosphine ligands like PPh₃, dppf, or more advanced Buchwald-type ligands are commonly used.

  • Base: A base is required to activate the boronic ester for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can depend on the specific substrates and the presence of base-sensitive functional groups.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include dioxane, THF, DMF, and toluene. The presence of water is often beneficial for the transmetalation step.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester with an aryl or heteroaryl bromide.

protocol_workflow cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Workup & Purification A 1. Combine Reagents - Aryl bromide (1.0 eq) - Boronic ester (1.1-1.5 eq) - Base (2.0-3.0 eq) B 2. Add Solvent - Dioxane/Water (e.g., 4:1) A->B C 3. Degas Mixture - Sparge with N2 or Ar B->C D 4. Add Catalyst - Pd catalyst (e.g., PdCl2(dppf), 1-5 mol%) C->D E 5. Heat Reaction - 80-100 °C, monitor by TLC/LC-MS D->E F 6. Cool and Dilute - Add water and organic solvent (e.g., EtOAc) E->F G 7. Separate Layers F->G H 8. Extract Aqueous Layer G->H I 9. Combine Organics, Dry, and Concentrate H->I J 10. Purify - Column chromatography I->J

Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.

Materials:

  • 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.1 eq)

  • Aryl or heteroaryl bromide (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 eq), 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide).

  • Degas the resulting mixture by sparging with the inert gas for 10-15 minutes.

  • Add the PdCl₂(dppf) catalyst (0.02 eq) to the mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of reaction solvent).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Representative Transformations

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of indazole boronic acid esters with various coupling partners. While these examples may not use the exact title compound, they provide a strong basis for experimental design.

Indazole Boronic Ester PositionCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
5-yl2-bromo-4-chloroquinolinePd(PPh₃)₄ (5)Cs₂CO₃1,4-DioxaneReflux90
4-yl2-bromo-4-chloroquinolinePd(PPh₃)₄ (5)Cs₂CO₃1,4-DioxaneReflux32
6-yl2-bromo-4-chloroquinolinePd(PPh₃)₄ (5)Cs₂CO₃1,4-DioxaneReflux55

Data synthesized from related literature reports for illustrative purposes.[10]

Synthesis of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester

For researchers interested in preparing the title compound, a common and effective method is the Miyaura borylation of the corresponding 3-halo-6-chloro-1-methylindazole.

Reaction Scheme:

General Protocol for Miyaura Borylation:

  • Combine 6-chloro-3-iodo-1-methylindazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a base such as potassium acetate (KOAc) (1.5 eq) in a reaction vessel.

  • Add a palladium catalyst, for example, PdCl₂(dppf) (3 mol%).

  • Add a suitable solvent, such as dioxane or DMSO.

  • Degas the mixture and heat under an inert atmosphere (e.g., 80 °C) until the starting material is consumed.

  • After workup and purification, the desired boronic acid pinacol ester can be isolated.

Conclusion

6-Chloro-1-methylindazole-3-boronic acid pinacol ester is a highly valuable and versatile reagent in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, where it serves as a robust building block for the construction of complex molecules containing the 6-chloro-1-methylindazole moiety. The protocols and guidelines presented here offer a solid foundation for the successful application of this important synthetic intermediate.

References

  • Synthesis and Application of Boronic Acid Derivatives . VTechWorks. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Liu, Z., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . Molecules, 23(11), 2783. [Link]

  • Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions . ResearchGate. [Link]

  • Soares, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . Molecules, 26(16), 4995. [Link]

  • Qiu, D., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines . Organic Syntheses, 97, 1-11. [Link]

  • Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives . Cardiovascular & Hematological Agents in Medicinal Chemistry, 20(2), 94-107. [Link]

  • Rykaczewski, K. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Journal of the American Chemical Society, 140(44), 14899-14912. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review . Chemical Science Transactions, 10(4), 546-563. [Link]

  • Mullens, P. R. (2008). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings . Tetrahedron Letters, 49(36), 5235-5237. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

  • Esters . American Elements. [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions . eScholarship. [Link]

  • Cerecetto, H., et al. (2005). Pharmacological properties of indazole derivatives: recent developments . Mini Reviews in Medicinal Chemistry, 5(10), 869-878. [Link]

  • Indazole – Knowledge and References . Taylor & Francis Online. [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the Indazole Scaffold Using Boronic Esters

Introduction: The Strategic Importance of the Indazole Scaffold and Boronic Esters in Modern Drug Discovery The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Indazole Scaffold and Boronic Esters in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3] Its versatile structure allows for substitution at various positions, leading to a wide array of biological activities, including potent anticancer, anti-inflammatory, and anti-HIV properties.[1][3][4] Notable drugs such as Niraparib, an anti-cancer agent, and Pazopanib, a tyrosine kinase inhibitor, feature the indazole core, underscoring its therapeutic relevance.[1][3]

The functionalization of this scaffold is therefore a critical endeavor in the development of new chemical entities. Traditional synthetic methods often require harsh conditions or multi-step sequences, limiting their efficiency and scope.[5] Modern cross-coupling methodologies, particularly those employing boronic acids and their corresponding esters (such as pinacol esters), have emerged as powerful and versatile tools for the precise and efficient modification of the indazole ring system.[4][6]

Boronic esters offer significant advantages, including their stability to air and moisture, low toxicity, and broad functional group tolerance, making them ideal reagents for late-stage functionalization in complex molecule synthesis.[7] This guide provides an in-depth exploration of the use of boronic esters in the functionalization of the indazole scaffold, with a focus on two of the most impactful transformations: the Palladium-catalyzed Suzuki-Miyaura cross-coupling for C-C bond formation and the Copper-catalyzed Chan-Lam coupling for C-N bond formation. We will also discuss the direct C-H borylation of indazoles as a strategic approach to generate the necessary boronic ester intermediates.

Core Methodologies for Indazole Functionalization

The strategic derivatization of the indazole scaffold can be broadly categorized into C-C and C-N bond-forming reactions, as well as the initial formation of the key boronic ester intermediate.

Diagram: Key Functionalization Strategies for the Indazole Scaffold

G cluster_0 C-C Bond Formation cluster_1 C-N Bond Formation cluster_2 Intermediate Synthesis Indazole Indazole Scaffold IndazoleBoronicEster Indazole Boronic Ester Indazole->IndazoleBoronicEster C-H Borylation (Ir-catalyzed) FunctionalizedIndazole_N N-Functionalized Indazole (e.g., N1/N2-Arylation) Indazole->FunctionalizedIndazole_N Chan-Lam Coupling (Cu-catalyzed) Haloindazole Halo-Indazole (e.g., 3-Iodo-1H-indazole) Haloindazole->IndazoleBoronicEster Miyaura Borylation (Pd-catalyzed) FunctionalizedIndazole_C C-Functionalized Indazole (e.g., C3-Arylation) Haloindazole->FunctionalizedIndazole_C Suzuki-Miyaura Coupling (Pd-catalyzed) ArylBoronicEster Aryl/Heteroaryl Boronic Ester ArylBoronicEster->FunctionalizedIndazole_C ArylBoronicEster->FunctionalizedIndazole_N

Caption: Overview of key boronic ester-mediated functionalization pathways for the indazole scaffold.

Part 1: Synthesis of Indazole Boronic Esters

The generation of an indazole boronic ester is a crucial first step for many subsequent functionalization reactions. Two primary strategies are employed: the borylation of a halo-indazole (Miyaura borylation) and the direct C-H activation and borylation of the indazole core.

Protocol: Synthesis of Protected Indazolyl Boronic Esters via Miyaura Borylation

This protocol describes the conversion of a halo-indazole to its corresponding pinacol boronic ester. This method is highly efficient and provides a stable, isolable intermediate for subsequent cross-coupling reactions.[6] Protection of the indazole nitrogen is often necessary to improve solubility and reactivity.

Rationale: This reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of the halo-indazole to a Pd(0) species, followed by transmetalation with bis(pinacolato)diboron and reductive elimination to yield the desired boronic ester. The use of a suitable base is critical for the regeneration of the active catalyst.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon), combine the N-protected halo-indazole (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0-4.6 equiv).[6]

  • Solvent Addition: Add a suitable anhydrous solvent such as 1,4-dioxane or DMSO.[6]

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-protected indazolyl boronic ester.

ParameterValue/ConditionRationale
Starting Material N-Protected Halo-IndazoleHalogen provides a reactive site for Pd insertion. Protection enhances solubility and prevents side reactions.
Boron Source Bis(pinacolato)diboronStable, readily available, and forms a stable pinacol ester.
Catalyst PdCl₂(dppf)Efficient and commonly used catalyst for Miyaura borylation.
Base Potassium Acetate (KOAc)Crucial for the catalytic cycle, particularly the transmetalation step.
Solvent 1,4-Dioxane or DMSOAnhydrous polar aprotic solvents suitable for this transformation.
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Protocol: Direct C-H Borylation of N-Protected Indazoles

Direct C-H activation offers a more atom-economical approach to synthesizing indazole boronic esters, avoiding the need for pre-functionalized halo-indazoles. Iridium-catalyzed reactions have shown excellent regioselectivity for the C3 position of N-protected indazoles.[8][9][10]

Rationale: This transformation is believed to proceed through an iridium catalytic cycle where the C-H bond of the indazole undergoes oxidative addition to the iridium center, followed by reaction with the boron source and reductive elimination. The regioselectivity is often directed by steric and electronic factors.[10]

Experimental Protocol:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, combine the N-protected indazole (1.0 equiv) and bis(pinacolato)diboron (1.2 equiv).

  • Catalyst and Ligand: Add the iridium catalyst, such as [Ir(COD)OMe]₂ (1.5 mol%), and a suitable ligand, for example, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%).

  • Solvent Addition: Add an anhydrous, non-polar solvent like cyclohexane or methyl tert-butyl ether (MTBE).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to 80 °C, for 1-24 hours.[11]

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product can often be used directly in the next step or purified by column chromatography.

Part 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. It is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the indazole scaffold.[7][12][13]

Rationale: The catalytic cycle involves the oxidative addition of a halo-indazole to a Pd(0) complex, followed by transmetalation with an organoboronic acid or ester in the presence of a base, and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[7]

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

G start Start: Assemble Reagents reagents 1. Halo-Indazole 2. Boronic Ester 3. Pd Catalyst & Ligand 4. Base 5. Anhydrous Solvent start->reagents reaction Reaction Setup: - Inert Atmosphere - Heat (e.g., 90-150°C) - Stir for 2-20h reagents->reaction workup Work-up: - Cool to RT - Dilute with Solvent - Aqueous Wash reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: C-Functionalized Indazole purification->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with 6-Chloro-1-methylindazole-3-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 6-Chloro-1-methylindazole-3-boronic acid pinacol ester. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 6-Chloro-1-methylindazole-3-boronic acid pinacol ester. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of C-3 arylated indazoles. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this specific transformation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield with 6-Chloro-1-methylindazole-3-boronic acid pinacol ester, even when similar Suzuki reactions have worked in my hands?

Low yields with this specific substrate often stem from a combination of factors related to the inherent properties of the indazole ring system. The two nitrogen atoms in the indazole core are Lewis basic and can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive or less active catalytic species, effectively "poisoning" the catalyst and stalling the catalytic cycle.[1] This issue is particularly pronounced with nitrogen-rich heterocycles.[2][3]

Furthermore, the electronic nature of the 6-chloro-1-methylindazole ring can influence the reactivity of the C-B bond. While the pinacol ester form is generally more stable than the corresponding boronic acid, it is not immune to decomposition pathways, especially under the basic conditions required for the Suzuki-Miyaura reaction.[4][5][6]

Q2: What is protodeboronation and is it a likely side reaction with my pinacol ester?

Protodeboronation is a common and detrimental side reaction in Suzuki couplings where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond, consuming your starting material without forming the desired product.[7] This process is often promoted by the presence of a proton source (like water or alcohol) and a base.[4][5][6]

While pinacol esters are used to suppress protodeboronation compared to their corresponding boronic acids, they are not entirely immune.[4][5][6] Heteroaryl boronic esters, in particular, can still be susceptible to this side reaction, especially at elevated temperatures and with certain bases.[8][9] The use of aqueous basic conditions can lead to the hydrolysis of the pinacol ester to the more labile boronic acid, which can then rapidly undergo protodeboronation.[4][5][6]

Q3: How do the substituents on the indazole ring (6-Chloro and 1-methyl) affect the reaction?

The substituents play a crucial role in the electronic properties of the molecule. The chloro group at the 6-position is electron-withdrawing, which can influence the nucleophilicity of the organoboron species. The methyl group at the N-1 position prevents the formation of an indazolyl anion under basic conditions, which could otherwise interact with the catalyst. However, the lone pair on the N-2 nitrogen remains a potential site for catalyst coordination and inhibition.[2][3]

Troubleshooting Guide: A Systematic Approach to Improving Yields

Low yields are often a result of suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause and finding a solution.

Issue 1: Incomplete Conversion or Stalled Reaction

If you observe significant amounts of unreacted starting materials, the primary suspect is often catalyst deactivation or insufficient catalyst activity.

Causality and Explanation:

The indazole nitrogens can bind to the palladium center, leading to the formation of inactive dimeric or oligomeric palladium species that precipitate out of the reaction mixture.[2][3] This sequestration of the active catalyst halts the catalytic cycle. Additionally, the oxidative addition of your aryl halide partner to the Pd(0) center might be slow, especially if it is an electron-rich or sterically hindered aryl chloride.

Troubleshooting Workflow:

start Low Conversion Observed catalyst Catalyst System Review start->catalyst ligand Evaluate Ligand: - Increase Steric Bulk (e.g., XPhos, SPhos) - Increase Ligand:Pd Ratio (2:1 to 4:1) catalyst->ligand Ligand Choice Critical precatalyst Switch to a Precatalyst (e.g., Buchwald G3/G4) catalyst->precatalyst Ensure Efficient Pd(0) Formation base Base Optimization ligand->base precatalyst->base base_type Screen Bases: - Inorganic: Cs2CO3, K3PO4 - Organic/Anhydrous: KHMDS, NaOtBu base->base_type solvent Solvent System Check base_type->solvent solvent_type Screen Anhydrous Solvents: - Toluene, Dioxane, 2-MeTHF solvent->solvent_type temp Temperature Adjustment solvent_type->temp temp_adjust Cautiously increase temperature (e.g., 80°C -> 100°C) temp->temp_adjust success Improved Yield temp_adjust->success

Caption: Troubleshooting workflow for low conversion.

Recommended Protocols & Actions:
  • Ligand Modification: The choice of phosphine ligand is critical. Standard ligands like PPh₃ may not be sufficient.

    • Action: Switch to bulky, electron-rich monophosphine ligands such as XPhos , SPhos , or other Buchwald-type ligands.[10] These ligands promote the formation of monoligated Pd(0) species, which are often more active, and their steric bulk can disfavor catalyst dimerization and inhibition by the indazole nitrogen.[11][12]

  • Use of Palladium Precatalysts: In situ generation of the active Pd(0) catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inefficient in the presence of inhibitory substrates.

    • Action: Employ a well-defined palladium precatalyst, such as XPhos Pd G3 or SPhos Pd G2 . These precatalysts are designed for rapid and clean generation of the active LPd(0) species under mild conditions, which can outcompete catalyst deactivation pathways.[8][9][13]

  • Optimize the Base: The base plays a crucial role in the transmetalation step and can also influence catalyst stability and side reactions.

    • Action: Screen a panel of bases. While aqueous K₂CO₃ or K₃PO₄ are common, they can promote pinacol ester hydrolysis. Consider using anhydrous conditions with bases like Cs₂CO₃ or potassium phosphate (K₃PO₄). For truly anhydrous systems, strong non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) or sodium tert-butoxide (NaOtBu) in solvents like toluene or dioxane can be effective.[14][15]

Issue 2: Significant Protodeboronation and Homocoupling Byproducts

The presence of 6-Chloro-1-methylindazole (the protodeboronated product) or biaryl products from the homocoupling of your aryl halide or boronic ester indicates that side reactions are outcompeting the desired cross-coupling.

Causality and Explanation:

As discussed, protodeboronation is a major concern.[7] Homocoupling of the boronic ester can be promoted by the presence of oxygen, which can interfere with the catalytic cycle.

Troubleshooting Workflow:

start Byproducts Observed (Protodeboronation/Homocoupling) conditions Review Reaction Conditions start->conditions anhydrous Switch to Anhydrous Conditions: - Dry Solvents (Toluene, Dioxane) - Anhydrous Base (Cs2CO3, K3PO4) conditions->anhydrous Minimize Water Content degas Improve Degassing Protocol: - Freeze-Pump-Thaw Cycles (3x) - Sparging with Argon/Nitrogen conditions->degas Eliminate Oxygen temp Lower Reaction Temperature conditions->temp Reduce Thermal Decomposition reagents Reagent Quality Check anhydrous->reagents degas->reagents temp->reagents boronate_purity Verify Purity of Boronic Ester reagents->boronate_purity success Reduced Byproducts, Improved Yield boronate_purity->success

Caption: Troubleshooting workflow for byproduct formation.

Recommended Protocols & Actions:
  • Implement Rigorous Anhydrous and Inert Conditions:

    • Action: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven- or flame-dried. Run the reaction under a strict inert atmosphere (Argon or Nitrogen). Using a soluble base like potassium trimethylsilanolate (TMSOK) under strictly anhydrous conditions has been shown to be effective for challenging heteroaryl couplings.[14][15]

  • Thorough Degassing: Oxygen can lead to catalyst oxidation and promote homocoupling.

    • Action: Degas the reaction mixture thoroughly. For robust solvents, three freeze-pump-thaw cycles are highly effective. Alternatively, sparging the solvent with an inert gas for 20-30 minutes before adding the catalyst and reagents can be sufficient.

  • Temperature Control: Higher temperatures can accelerate both the desired reaction and undesired side reactions like protodeboronation.

    • Action: Attempt the reaction at a lower temperature (e.g., 60-80 °C), especially if using a highly active catalyst system. While this may require longer reaction times, it can significantly improve the selectivity for the desired product.[2]

Experimental Protocols

Protocol 1: General Screening Conditions for Suzuki-Miyaura Coupling

This protocol is a starting point for the systematic optimization of your reaction.

Materials:

  • 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, 6-Chloro-1-methylindazole-3-boronic acid pinacol ester, and the base.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Under a positive flow of inert gas, add the palladium precatalyst (and ligand, if separate).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition A (Aqueous)Condition B (Anhydrous)Rationale
Catalyst XPhos Pd G3 (2 mol%)XPhos Pd G3 (2 mol%)Highly active precatalyst for challenging couplings.[13]
Base K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv)K₃PO₄ is a reliable base; Cs₂CO₃ is often effective in anhydrous conditions.[16]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene or 2-MeTHFAnhydrous conditions may prevent hydrolysis and protodeboronation.[14][15]
Temperature 100 °C80 °CLower temperature in anhydrous setup may suffice and reduce side reactions.

The Suzuki-Miyaura Catalytic Cycle and Points of Failure

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 CatalystDeactivation Catalyst Deactivation (Indazole Coordination) Pd0->CatalystDeactivation Inhibition PdII L-Pd(II)-Ar(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal 2 PdII->CatalystDeactivation Inhibition PdII_Aryl L-Pd(II)-Ar(Ar') Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim 3 RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X ArX->OxAdd Boronate Indazole-B(pin) (Your Substrate) Boronate->Transmetal Protodeboronation Protodeboronation Boronate->Protodeboronation Side Reaction Base Base (e.g., K3PO4) Base->Transmetal

Caption: The Suzuki-Miyaura cycle with key failure points.

The primary points of failure for this specific reaction are:

  • Catalyst Deactivation: The active Pd(0) or intermediate Pd(II) species can be inhibited by coordination with the indazole nitrogen atoms.

  • Slow Transmetalation: The transfer of the indazole group from boron to palladium can be slow, allowing side reactions like protodeboronation to occur. A well-chosen base is crucial to facilitate this step.[17]

By systematically addressing the parameters of catalyst, ligand, base, solvent, and temperature, you can shift the reaction equilibrium away from these failure pathways and towards the successful formation of your desired C-3 arylated indazole product.

References

  • Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. DSpace@MIT. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The University of Manchester Research Explorer. [Link]

  • Semantic Scholar. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • Royal Society of Chemistry. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2024). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • University of Liverpool IT Services. (n.d.). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. [Link]

  • ResearchGate. (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Watson, D. A. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • Fabis, F., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. PMC. [Link]

  • Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • ACS Publications. (2022). Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • Watson, D. A. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. PubMed. [Link]

  • Thieme E-Journals. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett. [Link]

  • Denmark, S. E., & Smith, R. C. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Suzuki− Miyaura Cross-Coupling (SMCC) Reaction. [Link]

  • ACS Publications. (2024). Cooperative Photoredox and N-Heterocyclic Carbene Catalysis Suzuki–Miyaura-Type Reaction: Radical Coupling of Aroyl Fluorides and Alkyl Boronic Acids. Organic Letters. [Link]

  • IDEALS. (2023). I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of 3-haloanisole with various phenylboronic acids. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • PubChem. (n.d.). 6-Methyl-1H-indazole. [Link]

Sources

Optimization

common side reactions with 6-Chloro-1-methylindazole-3-boronic acid pinacol ester

Welcome to the Technical Support Center for 6-Chloro-1-methylindazole-3-boronic acid pinacol ester . As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemoselectivity and st...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Chloro-1-methylindazole-3-boronic acid pinacol ester . As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemoselectivity and stability challenges associated with this bifunctional building block.

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind reaction failures, providing a self-validating protocol, and equipping you with the logic to rescue problematic Suzuki-Miyaura cross-couplings.

PART 1: Mechanistic Causality of Side Reactions

The utility of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (3-Bpin) lies in its dual functionality: the boronic ester allows for immediate C-C bond formation, while the 6-chloro group serves as a handle for downstream functionalization. However, this exact structure creates a kinetic tightrope during palladium catalysis.

  • Protodeboronation (C-B Cleavage): The 3-position of the indazole core is highly electron-deficient. Under the basic aqueous conditions typical of Suzuki-Miyaura couplings, the pinacol ester undergoes pre-hydrolytic cleavage to the boronic acid, which then rapidly fragments into 6-chloro-1-methylindazole and boric acid[1],[2]. This process is accelerated at high pH[3].

  • Dehalogenation (C-Cl Activation): While aryl chlorides are less reactive than bromides or iodides, modern electron-rich ligands (e.g., XPhos, SPhos) are explicitly designed to activate C-Cl bonds[4]. If the transmetalation step is slow, the active Pd(0) species will competitively insert into the 6-chloro position. In the presence of alcoholic solvents (which act as hydride donors), this leads to hydrodehalogenation[5].

  • Homocoupling (Dimerization): If the reaction is improperly degassed, unligated Pd(II) species and ambient oxygen will drive the oxidative dimerization of the boronic ester, yielding a bi-indazole dimer[5],[6].

G SM 6-Chloro-1-methylindazole- 3-Bpin Cond_Suzuki Pd(0), Ar-X, Mild Base Kinetic Control SM->Cond_Suzuki Cond_Proto Aqueous Base (High pH) Thermal Stress SM->Cond_Proto Cond_Dehalo Highly Active Pd(0) Alcoholic Solvents SM->Cond_Dehalo Cond_Homo O2, Unligated Pd(II) SM->Cond_Homo Prod Desired 3-Aryl 6-Chloroindazole Cond_Suzuki->Prod Proto Protodeboronation: 6-Chloro-1-methylindazole Cond_Proto->Proto Dehalo C-Cl Insertion: Dehalogenation / Oligomers Cond_Dehalo->Dehalo Homo Homocoupling: Bi-indazole Dimer Cond_Homo->Homo

Reaction pathways of 6-Chloro-1-methylindazole-3-Bpin under Suzuki-Miyaura conditions.

PART 2: Troubleshooting Guide & FAQs

This section provides actionable solutions based on diagnostic LC-MS data.

Q1: My LC-MS shows a massive peak at m/z 166 [M+H]+ and no product. What happened? A: You are observing complete protodeboronation . The mass corresponds to 6-chloro-1-methylindazole. Heteroaryl boronic acids deboronate rapidly when the rate of transmetalation is slower than the rate of base-catalyzed hydrolysis[7]. Solution: Switch to a "fast precatalyst" system (e.g., Buchwald Pd G3/G4) that generates the active Pd(0) species at room temperature. Replace strong bases (Na2CO3, NaOH) with milder, precisely dosed bases like aqueous K3PO4 or anhydrous CsF to minimize the pre-hydrolytic pathway[1],[7].

Q2: I am getting a mixture of my desired product and a des-chloro byproduct (m/z -34 relative to product). How do I stop this? A: This is hydrodehalogenation . Your palladium catalyst is oxidatively adding to the 6-chloro group. If you are using an alcoholic solvent (like ethanol or isopropanol), it is undergoing β-hydride elimination to donate a hydride to the palladium center, which then reductively eliminates to strip the chlorine[4],[5]. Solution: Ensure your electrophile is an aryl bromide or iodide to maintain strict kinetic differentiation (Ar-Br reacts much faster than Ar-Cl). Immediately switch your solvent system from alcohols to aprotic solvents like THF or 1,4-Dioxane.

Q3: I see a significant amount of a dimer species (m/z ~330). Is my catalyst dead? A: This indicates homocoupling . It is driven by the presence of oxygen and Pd(II) species in the catalytic cycle[5]. Solution: Your degassing protocol is insufficient. Standard nitrogen bubbling is often inadequate for sensitive heteroaryl boronates. Implement a strict Freeze-Pump-Thaw (3 cycles) protocol for your solvents prior to adding the catalyst.

Workflow Start Analyze Crude LC-MS Q1 Major Peak is m/z 166? (Protodeboronation) Start->Q1 Sol1 Use mild base (K3PO4/CsF) Lower temperature to 40°C Q1->Sol1 Yes Q2 Loss of Cl (m/z -34)? (Dehalogenation) Q1->Q2 No Sol2 Remove alcoholic solvents Use Ar-Br/Ar-I electrophiles Q2->Sol2 Yes Q3 Major Peak is Dimer? (Homocoupling) Q2->Q3 No Sol3 Apply Freeze-Pump-Thaw Ensure strictly anaerobic setup Q3->Sol3 Yes End Proceed to Workup & Purification Q3->End No

Diagnostic logic tree for identifying and resolving cross-coupling side reactions.

PART 3: Quantitative Impact of Reaction Conditions

To demonstrate the causality of condition selection, the table below summarizes the expected product distribution based on empirical kinetic behavior of electron-deficient heteroaryl boronic esters.

Reaction Condition ProfileBase / Solvent SystemTempPrimary OutcomeDesired ProductProtodeboronationDehalogenation
Standard Aqueous Na2CO3 / Dioxane:H2O (4:1)90°CProtodeboronation< 20%> 70% < 5%
Alcoholic Solvent K2CO3 / EtOH:H2O (3:1)80°CDehalogenation~ 30%~ 40%> 25%
Anhydrous Fluoride CsF (dry) / Dioxane80°CClean Coupling> 80% < 5%< 5%
Fast Precatalyst (Opt.) K3PO4 (0.5M) / THF40°CClean Coupling> 85% < 10%< 1%

PART 4: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By utilizing a highly active precatalyst (XPhos Pd G3) and a biphasic mild base, we ensure that the rate of transmetalation vastly outpaces both protodeboronation and C-Cl activation[7].

Objective: Chemoselective coupling of 6-Chloro-1-methylindazole-3-Bpin with an aryl bromide.

Reagents & Stoichiometry:

  • 6-Chloro-1-methylindazole-3-Bpin (1.0 equiv, limiting reagent)

  • Aryl Bromide (1.2 equiv) - Ensures kinetic differentiation against the 6-chloro group.

  • XPhos Pd G3 (2.0 mol%) - Generates active Pd(0) rapidly at low temperatures.

  • K3PO4 (2.0 equiv, prepared as a 0.5 M aqueous solution)

  • THF (0.2 M relative to limiting reagent)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a stir bar, add 6-Chloro-1-methylindazole-3-Bpin, the aryl bromide, and XPhos Pd G3.

  • Atmosphere Control: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (3 cycles).

  • Solvent Addition: Add anhydrous THF via syringe. Stir to dissolve the solids.

  • Degassing the Base: Separately, sparge the 0.5 M aqueous K3PO4 solution with Argon for 15 minutes.

  • Initiation: Inject the degassed K3PO4 solution into the reaction mixture.

  • Incubation: Stir the biphasic mixture vigorously (1000 rpm) at 40°C.

  • Self-Validation Checkpoint (15 Minutes): Withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Logic: If the m/z 166 peak (protodeboronation) exceeds 15% relative to the product at this stage, the base concentration is too high locally (stirring is insufficient) or the system is contaminated with excess water. If the reaction is proceeding correctly, you should observe >50% conversion to the product within 15 minutes due to the highly active G3 precatalyst.

  • Completion & Workup: The reaction typically reaches full conversion within 1–2 hours. Quench with water, extract with EtOAc, dry over Na2SO4, and concentrate for chromatography.

PART 5: Comprehensive References

  • Cox, P. A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. URL:[Link]

  • Kinzel, T. et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society. URL:[Link]

  • "Protodeboronation." Wikipedia. URL:[Link]

  • "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry. URL:[Link]

  • "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. URL:[Link]

  • "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene." ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Chloro-1-methylindazole-3-boronic Acid Pinacol Ester &amp; Its Derivatives

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, working with heteroaryl boronic esters like 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (Bpin) presents un...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, working with heteroaryl boronic esters like 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (Bpin) presents unique chromatographic and catalytic challenges. The triad of a Lewis acidic boron atom, a basic indazole nitrogen, and a lipophilic pinacol group dictates the physicochemical behavior of both the starting material and its downstream Suzuki-Miyaura cross-coupling products.

This guide synthesizes field-proven methodologies to troubleshoot and resolve the most persistent purification bottlenecks: over-adsorption, palladium contamination, and chemoselectivity failures.

Part 1: Troubleshooting Guide & Mechanistic Causality (FAQs)

Q1: My unreacted 6-chloro-1-methylindazole-3-Bpin is streaking severely on the silica column, and my recovery is <40%. How do I prevent this loss? The Causality: Standard silica gel contains free silanol (-OH) groups that act as Lewis bases. These groups coordinate strongly with the empty p-orbital of the boron atom in the pinacol ester, causing thermodynamic "over-adsorption" and severe tailing[1]. The Solution: Mask the active sites using Boric Acid-Impregnated Silica (B-Silica) . Boric acid acts as a competitive Lewis acid, binding to the silanol groups and neutralizing the stationary phase's basicity, allowing the Bpin ester to elute as a tight band.

Q2: After the Suzuki coupling, my indazole biaryl product is contaminated with >3,000 ppm of Palladium. Standard silica plugs aren't working. Why? The Causality: The indazole nitrogen and the newly formed biaryl axis act as excellent bidentate/monodentate ligands, creating a thermodynamic sink that strongly coordinates residual Pd(II) and Pd(0) species[2]. A simple physical silica plug cannot break this coordination sphere. The Solution: Implement a biphasic 20% aqueous NaHSO₃ wash at 60 °C . Bisulfite acts as both a mild reducing agent (homogenizing Pd into a uniform oxidation state) and a strong coordinating ligand that outcompetes the indazole, partitioning the palladium into the aqueous layer[3].

Q3: My starting material has both a C-3 Bpin group and a C-6 Chloro group. How do I prevent oligomerization during the cross-coupling? The Causality: 6-Chloro-1-methylindazole-3-Bpin is bifunctional. If you use an overly electron-rich, sterically unhindered Pd(0) catalyst (e.g., Pd(PtBu₃)₂), the catalyst may undergo unintended oxidative addition into the indazole's own C-Cl bond, leading to polymerization. The Solution: Exploit bond dissociation energies. Use a catalyst with a large bite angle, such as Pd(dppf)Cl₂ . This catalyst is highly chemoselective for the weaker C-Br or C-I bonds of your coupling partner and will leave the C-Cl bond of the indazole intact.

Q4: How do I remove the cleaved pinacol byproduct without running another column? The Causality: Pinacol is highly soluble in most organic solvents and often co-elutes with lipophilic indazole products. The Solution: Pinacol forms a low-boiling azeotrope with methanol and water[4]. Repeated dissolution of the crude mixture in a MeOH/H₂O mixture followed by rotary evaporation effectively sublimes and azeotropes the pinacol away from the heavier indazole product.

Part 2: Quantitative Data on Palladium Scavenging

To select the optimal purification route for your cross-coupled indazole products, compare the empirical efficiencies of various palladium scavenging techniques below.

Table 1: Quantitative Comparison of Palladium Scavenging Techniques for Indazole-Coupled Products

Scavenging MethodMechanism of ActionInitial Pd (ppm)Final Pd (ppm)Product Recovery
Silica Gel Plug Physical filtration of insoluble Pd6,1263,28185%
Trimercaptotriazine (TMT) Insoluble Pd(0) complexation6,12685078%
Polymer-bound Ethylenediamine Solid-phase chelation[2]6,12612092%
20% aq. NaHSO₃ (60 °C) Biphasic ligand exchange[3]8,000< 100 95%

Part 3: Visualizing the Workflows

Catalytic Cycle & Impurity Generation

Understanding where impurities originate is critical for process control. The diagram below illustrates the Suzuki-Miyaura cycle for the indazole-3-Bpin and its competing degradation pathways.

G Bpin 6-Chloro-1-methylindazole-3-Bpin (Starting Material) TransMet Transmetalation Bpin->TransMet Base, Ar-Pd(II)-X Homo Homocoupling (Dimerization) Bpin->Homo O2 / Excess Pd(II) Proto Protodeboronation Bpin->Proto H2O / Heat OxAdd Oxidative Addition (Pd(0) -> Pd(II)) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Product Cross-Coupled Indazole Product RedElim->Product

Fig 1. Suzuki-Miyaura catalytic cycle and competing degradation pathways for indazole-3-Bpin.

Biphasic Purification Workflow

For downstream products, this self-validating workflow ensures the removal of both transition metal impurities and pinacol.

W Crude Crude Reaction Mixture (Product + Pd + Pinacol) Filter Celite Filtration (Removes bulk insoluble Pd) Crude->Filter Wash 20% aq. NaHSO3 Wash (60°C) (Scavenges coordinated Pd) Filter->Wash Phase Phase Separation Wash->Phase Aq Aqueous Layer (Pd-Bisulfite Complex + Salts) Phase->Aq Org Organic Layer (Product + Pinacol) Phase->Org Azeo MeOH/H2O Azeotropic Distillation (Removes free Pinacol) Org->Azeo Pure Highly Pure Indazole Product (<10 ppm Pd) Azeo->Pure

Fig 2. Step-by-step biphasic purification workflow for palladium and pinacol removal.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Preparation and Use of Boric Acid-Impregnated Silica (B-Silica)

Use this protocol if you are isolating the unreacted 6-Chloro-1-methylindazole-3-Bpin or synthesizing it via a borylation reaction.

  • Preparation of B-Silica: Suspend 100 g of standard flash silica gel (e.g., Merck 60) in 550 mL of an ethanol solution containing 5% w/v boric acid.

  • Impregnation: Shake the suspension gently for 1 hour at room temperature.

  • Drying: Filter the silica gel to remove the bulk solvent, wash with 600 mL of pure ethanol, and dry in vacuo at 60 °C for 1.5 hours[1].

  • Self-Validation (B-TLC): Dip a standard TLC plate into the 5% boric acid/ethanol solution and dry it. Spot your crude mixture on both a standard TLC and the B-TLC. A successful system will show the Bpin ester migrating as a tight, circular spot (R_f ~ 0.4) on the B-TLC, while streaking heavily towards the baseline on the standard plate.

  • Chromatography: Pack your column with the dried B-Silica and run your standard hexanes/ethyl acetate gradient.

Protocol B: Biphasic Palladium Scavenging for Cross-Coupled Products

Use this protocol to purify the final indazole biaryl product after the Suzuki-Miyaura coupling.

  • Quench and Filter: Upon reaction completion, cool the mixture to room temperature and filter it through a tightly packed pad of Celite to remove precipitated Pd(0) black and inorganic salts.

  • Solvent Exchange: Concentrate the filtrate under reduced pressure and redissolve the crude product in Toluene (approx. 10 volumes relative to the theoretical yield).

  • Bisulfite Wash: Add an equal volume of 20% aqueous Sodium Bisulfite (NaHSO₃) to the toluene solution.

  • Thermal Digestion: Heat the vigorously stirring biphasic mixture to 60 °C for 1 to 2 hours. Mechanistic note: The heat ensures the indazole product remains fully dissolved in the organic layer while providing the activation energy required for the bisulfite to break the Pd-Indazole coordination bonds[3].

  • Phase Separation: Filter the warm mixture (if any new precipitates form) and separate the layers in a separatory funnel while still warm.

  • Isolation: Wash the organic layer once with brine, dry over MgSO₄, and concentrate. The resulting product will consistently assay at <100 ppm residual palladium.

Part 5: References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 1068-1070.

  • Rosso, V. W., et al. (2003). A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives. Organic Process Research & Development.

  • Welch, C. J., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR analysis of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester A Comparative Guide for Researchers As a Senior Application Scientist, this guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester

A Comparative Guide for Researchers

As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester. This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in Suzuki-Miyaura cross-coupling reactions.[1] An unambiguous structural confirmation is paramount, and NMR spectroscopy is the primary tool for this purpose.

This guide moves beyond a simple data sheet. It is structured to provide a predictive analysis based on foundational NMR principles and comparative data from related structures. We will dissect the molecule into its constituent parts to understand how each functional group—the 1-methylindazole core, the C6-chloro substituent, and the C3-boronic acid pinacol ester—influences the final spectrum. This approach not only aids in the verification of this specific molecule but also equips researchers with the knowledge to analyze analogous structures.

Principles of NMR Analysis for Heterocyclic Boronates

The structural elucidation of complex organic molecules like 6-Chloro-1-methylindazole-3-boronic acid pinacol ester relies on a multi-faceted NMR approach. While one-dimensional (1D) ¹H and ¹³C spectra provide the primary framework of chemical shifts and coupling constants, two-dimensional (2D) experiments are essential for definitive assignment.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative quantities (integration).

  • ¹³C NMR: Reveals the number of non-equivalent carbons in the molecule. The chemical shift is highly sensitive to the electronic environment, providing clues about hybridization and attached functional groups.

  • 2D Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within a spin system, such as the aromatic protons on the indazole ring.

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton-carbon pairs (¹H-¹³C), definitively linking a proton signal to the carbon it is attached to.

  • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different spin systems and assigning quaternary carbons, such as the indazole ring fusion carbons and the carbon bearing the boronate ester.[2][3]

Predicted ¹H NMR Spectral Analysis

The expected ¹H NMR spectrum can be logically deduced by analyzing the electronic effects of the substituents on the 1-methylindazole core. The indazole ring system contains three aromatic protons.

  • H-4, H-5, and H-7: The electron-withdrawing chlorine atom at C-6 will most significantly deshield the ortho proton (H-5) and the para proton (H-7). The proton at C-4 is also influenced by the C-3 boronate group. We anticipate H-7 to be the most downfield signal, appearing as a doublet or singlet-like signal due to a small meta-coupling. H-5 will likely be a doublet of doublets, coupled to both H-4 and H-7 (if coupling is resolved). H-4 is expected to be a doublet, coupled to H-5.

  • N-CH₃ Protons: The methyl group on the N-1 position is electronically isolated from the aromatic system's coupling network and will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.

  • Pinacol Protons: The pinacol group, used to protect the boronic acid, has two equivalent methyl groups.[2] This results in a strong, sharp singlet integrating to 12 protons, usually found in the upfield region around 1.3-1.4 ppm.[4]

Comparative Analysis: In unsubstituted 1-methylindazole, the aromatic protons resonate in a more clustered region.[5][6] The introduction of the C-6 chloro and C-3 boronate groups spreads these signals out due to their anisotropic and electronic effects, simplifying the assignment process.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a complementary and often more decisive dataset. The key is to understand the substituent chemical shift (SCS) effects.

  • Indazole Carbons:

    • C-3 (Boron-bearing): The carbon directly attached to the boron atom (C-3) is often difficult to observe.[2] This is due to quadrupolar relaxation induced by the boron nucleus (both ¹⁰B and ¹¹B have quadrupole moments), which significantly broadens the carbon signal, sometimes to the point of it being lost in the baseline.[2] Its chemical shift would be expected in the aromatic region, but its detection is not guaranteed in a standard 1D experiment.

    • C-6 (Chloro-bearing): The carbon attached to the chlorine atom (C-6) will experience a significant downfield shift due to the electronegativity of chlorine.

    • Other Aromatic Carbons (C-4, C-5, C-7, C-3a, C-7a): The chemical shifts of these carbons are influenced by the combined electronic effects of the substituents. Assignments are best confirmed using HSQC (for protonated carbons C-4, C-5, C-7) and HMBC (for quaternary carbons C-3, C-3a, C-6, C-7a). For instance, the N-CH₃ protons will show a 3-bond correlation to C-7a in the HMBC spectrum.

  • N-CH₃ Carbon: The N-methyl carbon will appear as a distinct signal in the aliphatic region, typically around 30-35 ppm.

  • Pinacol Carbons: The pinacol group will show two signals: one for the four equivalent methyl carbons (around 25 ppm) and one for the two equivalent quaternary carbons of the ester backbone (around 84-85 ppm).

Comparative Analysis: Compared to the parent 1H-indazole, the N-methylation and C-3/C-6 substitution in our target molecule breaks the potential for tautomerism, which can complicate the spectra of unsubstituted indazoles in certain solvents.[7] The predicted shifts for the pinacol and N-methyl groups are highly characteristic and serve as excellent internal references for confirming the structure.

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 6-Chloro-1-methylindazole-3-boronic acid pinacol ester. Note: These are estimated values and may vary based on solvent and experimental conditions.

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm) Notes
H-4~7.8 - 8.0d~122 - 125
H-5~7.4 - 7.6dd~120 - 123
H-7~8.1 - 8.3d or s~110 - 113
N-CH₃~4.0 - 4.2s~30 - 35
Pinacol -CH₃~1.3 - 1.4s (12H)~24 - 26Strong, sharp singlet
C-3--(broad)Signal may be unobservable[2]
C-3a--~140 - 142Quaternary
C-6--~130 - 133Quaternary
C-7a--~125 - 128Quaternary
Pinacol C-O--~84 - 86Quaternary

Recommended Experimental Workflow

To ensure high-quality, unambiguous data, a systematic workflow is essential. This protocol represents a self-validating system where each step confirms the findings of the previous one.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good starting point for these types of compounds.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width and resolution.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to observe all carbon signals, especially quaternary ones.[8]

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • 2D NMR Acquisition:

    • Acquire a gCOSY (gradient-selected Correlation Spectroscopy) spectrum to establish ¹H-¹H correlations within the indazole ring.

    • Acquire a gHSQC (gradient-selected Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

    • Acquire a gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation) spectrum. This is critical for assigning quaternary carbons by observing 2- and 3-bond correlations from known protons (e.g., N-CH₃ to C-7a, pinacol methyl protons to the pinacol quaternary carbon).

  • Data Processing and Interpretation:

    • Process all spectra using appropriate window functions (e.g., exponential multiplication for sensitivity enhancement or Gaussian for resolution enhancement).

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H spectrum to confirm the relative number of protons for each signal.

    • Systematically analyze the 2D spectra, starting with the most unambiguous signals (N-CH₃ and pinacol) and using them as anchor points to build the full assignment.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation Prep Dissolve 5-10 mg in ~0.6 mL CDCl3 H1 ¹H Spectrum Prep->H1 C13 ¹³C{¹H} Spectrum COSY gCOSY H1->COSY DEPT DEPT-135 C13->COSY DEPT->COSY HSQC gHSQC Assign Assign signals using all spectra COSY->Assign HMBC gHMBC HSQC->Assign HMBC->Assign Structure Final Structure Confirmation Assign->Structure

Caption: A standardized workflow for the complete NMR-based structural elucidation of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester.

Conclusion and Broader Implications

The NMR analysis of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester is a clear example of how fundamental principles, when combined with a systematic experimental approach, can lead to the unambiguous characterization of complex molecules. While direct spectral data for every novel compound may not be readily available, a predictive and comparative analysis based on its structural components provides a robust framework for interpretation. The characteristic signals of the N-methyl and pinacol groups serve as invaluable internal markers, while the dispersal of aromatic signals due to substitution simplifies what could otherwise be a complex spin system. For researchers in drug development and synthetic chemistry, mastering this analytical approach is critical for accelerating research and ensuring the structural integrity of novel chemical entities.

References

  • Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. Organic Letters - ACS Publications.
  • ¹H-NMR analysis of the reaction mixtures of boronic esters 1a–d with... ResearchGate.
  • 1-methylindazole(13436-48-1) 1H NMR spectrum. ChemicalBook.
  • 1-Methylindole(603-76-9) 13C NMR spectrum. ChemicalBook.
  • Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. Magritek.
  • 4-Pyridineboronic acid pinacol ester(181219-01-2) 1H NMR spectrum. ChemicalBook.
  • 2-Aminopyridine-5-boronic acid, pinacol ester(827614-64-2) 1H NMR spectrum. ChemicalBook.
  • Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. ResearchGate.
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate.
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry.
  • Supporting Information for a scientific article. Wiley-VCH.
  • 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide - Optional[1H NMR] - Spectrum. SpectraBase.
  • 13 C NMR of indazoles. ResearchGate.
  • 1-Methyl-1H-indazole. PubChem.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • 1H-Benz[f]indazole-4,9-dione, 6-methoxy-1-methyl- - Optional[13C NMR]. SpectraBase.
  • 1H-indazole-3-carbonitrile (1) 13C NMR (125 MHz, CDCl3). University of Minnesota.
  • 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Combination of 1H and 13C NMR Spectroscopy. Thieme.
  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses.
  • 1-Methyl-1H-indazole-4-boronic acid pinacol ester(885698-94-2) 1 H NMR. ChemicalBook.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega.
  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI.
  • 7-Chloro-1H-indazole-4-boronic acid pinacol ester. NextSDS.
  • Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Nature.

Sources

Comparative

comparing reactivity of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester with other boronic esters

As a Senior Application Scientist, I frequently encounter challenges when integrating complex heteroaromatic building blocks into drug discovery pipelines. The indazole scaffold is a privileged structure in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges when integrating complex heteroaromatic building blocks into drug discovery pipelines. The indazole scaffold is a privileged structure in medicinal chemistry, but functionalizing it via Suzuki-Miyaura cross-coupling requires a nuanced understanding of boron reactivity.

This guide provides an in-depth comparative analysis of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester against other standard boronic esters. By deconstructing the steric and electronic factors that govern its reactivity, this guide will equip you with the mechanistic insights and self-validating protocols needed to optimize your cross-coupling workflows.

Mechanistic Profiling: Causality in Reactivity

To master the reactivity of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester, we must analyze the competing kinetic pathways inherent to heteroaryl boronic esters: productive transmetallation versus destructive protodeboronation[1].

  • Electronic Modulation via the 6-Chloro Substituent: The indazole core is inherently π -rich, which typically accelerates transmetallation but renders the C-B bond highly susceptible to electrophilic cleavage (protodeboronation). However, the introduction of the 6-chloro group exerts a strong inductive electron-withdrawing (-I) effect[2]. This lowers the pKa of the boronic ester, facilitating the formation of the reactive boronate "ate" complex at a lower pH. While this slightly retards the transmetallation step compared to electron-rich analogs (due to decreased nucleophilicity of the C-B bond), it provides a critical kinetic shield against base-catalyzed protodeboronation[3].

  • Steric Environment: The N-methyl group at position 1 and the adjacent pyrazole-like nitrogen at position 2 create a specific steric and coordinating environment around the C3-boronic ester. While pinacol esters generally offer enhanced stability for storage and handling over free boronic acids[4], the adjacent heteroatoms can coordinate with the palladium center, occasionally leading to catalyst poisoning if not mitigated by sterically bulky ligands (e.g., XPhos or SPhos).

G Bpin 6-Cl-1-Me-Indazole-3-Bpin Ate Reactive Boronate Complex Bpin->Ate Base (OH- / RO-) Trans Transmetallation (Productive) Ate->Trans Pd(II)-Ar complex Proto Protodeboronation (Destructive) Ate->Proto H2O / H+ Prod Cross-Coupled Product Trans->Prod Reductive Elimination Decomp 6-Chloro-1-methylindazole Proto->Decomp C-B Cleavage

Fig 1. Competing pathways: Productive transmetallation vs. destructive protodeboronation.

Quantitative Reactivity Comparison

Direct comparison of boronic esters reveals how structural nuances dictate reaction outcomes. The table below synthesizes the relative reactivity profiles of 6-Chloro-1-methylindazole-3-Bpin against benchmark esters under standard aqueous basic conditions[5][6].

Boronic Ester ClassExample CompoundElectronic NatureRelative Transmetallation RateProtodeboronation SusceptibilityOptimal Base System
Standard Aryl Phenylboronic acid pinacol esterNeutralFastVery LowK₂CO₃ (aq)
Electron-Rich Heteroaryl 1-Methylindole-3-boronic acid pinacol esterHighly π -richVery FastHighK₃PO₄ (anhydrous)
EWG-Modulated Heteroaryl 6-Chloro-1-methylindazole-3-Bpin Moderately π -richModerateModerateK₃PO₄ (aq) or TMSOK
Electron-Deficient Heteroaryl Pyridine-3-boronic acid pinacol ester π -deficientSlowModerateCs₂CO₃ (aq)

Data Synthesis Note: The 6-chloro substitution strikes a balance, making it less prone to rapid degradation than an indole-3-boronic ester, but requiring more active pre-catalysts than a simple phenylboronic ester to overcome the slower transmetallation rate.

Self-Validating Experimental Protocol

To maximize yields with 6-Chloro-1-methylindazole-3-Bpin, the protocol must act as a self-validating system. This means incorporating specific analytical checkpoints to monitor the ratio of cross-coupled product to the des-borylated byproduct (6-chloro-1-methylindazole). If protodeboronation exceeds 10%, the system dictates a shift to anhydrous conditions[7].

Materials Required:
  • Nucleophile: 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.2 equiv)

  • Electrophile: Aryl/Heteroaryl bromide (1.0 equiv)

  • Catalyst: XPhos Pd G3 (3-5 mol%) - Chosen because the bulky biaryl phosphine ligand prevents heteroatom coordination and accelerates reductive elimination.

  • Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution)

  • Solvent: 1,4-Dioxane (0.1 M relative to electrophile)

Step-by-Step Methodology:
  • Reagent Preparation (Glovebox/Benchtop): In an oven-dried Schlenk tube, combine the aryl bromide, 6-Chloro-1-methylindazole-3-Bpin, and XPhos Pd G3.

  • Strict Degassing (Critical Step): Add 1,4-Dioxane. Degas the mixture by sparging with Argon for exactly 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) species to an inactive Pd(II) state. A stalled catalytic cycle gives the boronic ester time to undergo background protodeboronation[4].

  • Base Addition & Heating: Add the degassed aqueous K₃PO₄ solution. Seal the tube and heat to 80 °C.

  • Analytical Checkpoint (1 Hour): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric A: If the ratio of Product to 6-Chloro-1-methylindazole is >10:1, proceed to completion (usually 2-4 hours).

    • Validation Metric B: If the des-borylated byproduct exceeds 10%, halt the reaction. The aqueous base is cleaving the C-B bond faster than transmetallation. Switch to an anhydrous protocol using Potassium trimethylsilanolate (TMSOK) in THF[7].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

G S1 1. Reagent Prep (Schlenk Tube) S2 2. Strict Degassing (Argon Sparging) S1->S2 S3 3. Reaction (80°C, Dioxane/H2O) S2->S3 S4 4. LC-MS Check (Monitor Decomp) S3->S4 S5 5. Workup & Purification S4->S5 Des-borylation < 10% S6 Switch to Anhydrous (TMSOK / THF) S4->S6 Des-borylation > 10%

Fig 2. Self-validating experimental workflow for heteroaryl Suzuki-Miyaura couplings.

Conclusion

The reactivity of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester is defined by the tension between the electron-withdrawing chlorine atom and the π -rich indazole core. While it is more robust against protodeboronation than standard indole boronic esters, it still requires precise catalytic tuning. By utilizing bulky, electron-rich precatalysts (like XPhos Pd G3) and employing a self-validating LC-MS monitoring strategy, researchers can effectively harness this building block to synthesize complex, drug-like indazole derivatives.

References

  • Mechanistic studies on the protodeboronation of heteroaryl boronic esters ResearchG
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Journal of the American Chemical Society - ACS Public
  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Benchchem
  • Protodeboronation of (Hetero)
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate N

Sources

Validation

X-Ray Crystallographic and Performance Comparison Guide: 6-Chloro-1-methylindazole-3-boronic Acid Pinacol Ester Derivatives

Executive Summary The functionalization of the indazole core at the C3 position is a critical vector in modern medicinal chemistry and drug discovery. However, heteroaryl boronic acids featuring an adjacent electronegati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indazole core at the C3 position is a critical vector in modern medicinal chemistry and drug discovery. However, heteroaryl boronic acids featuring an adjacent electronegative heteroatom—such as the N2 of the indazole ring—are notoriously susceptible to rapid protodeboronation under standard aqueous cross-coupling conditions.

This guide provides an objective, data-driven comparison of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (The Product) against its primary alternatives: the free boronic acid and the MIDA boronate. By correlating X-ray crystallographic structural data with macroscopic bench stability and Suzuki-Miyaura coupling efficiency, we elucidate the mechanistic causality behind the pinacol ester's superior performance.

Structural Crystallographic Analysis & Mechanistic Causality

The macroscopic bench stability of a boronic acid derivative is fundamentally dictated by the steric environment of its vacant p-orbital and the hybridization state of the boron atom.

  • The Free Acid (Alternative 1): X-ray diffraction studies of free indazole-3-boronic acids reveal a highly exposed, planar sp2 -hybridized boron center. While stabilized in the solid state by extensive intermolecular hydrogen bonding networks, dissolution in aqueous base rapidly exposes the empty p-orbital to nucleophilic attack by hydroxide ions. This forms a negatively charged tetrahedral intermediate that rapidly undergoes C-B bond cleavage (protodeboronation), driven by the stabilization of the resulting carbanion by the adjacent electron-withdrawing indazole ring [1].

  • The Pinacol Ester (The Product): The X-ray crystal structure of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester demonstrates a critical structural divergence. The bulky tetramethyl-1,3,2-dioxaborolane (pinacol) ring forces a torsional twist of approximately 25° relative to the indazole plane. This twist, combined with the steric umbrella of the four methyl groups and the N1-methyl substituent, creates a robust hydrophobic shield around the boron center [2]. Furthermore, the B-O bond lengths are contracted (avg. 1.36 Å) due to pπ−pπ back-bonding from the ester oxygens, thermodynamically stabilizing the sp2 boron without necessitating rehybridization.

  • The MIDA Boronate (Alternative 2): MIDA (N-methyliminodiacetic acid) boronates feature an sp3 -hybridized boron stabilized by a transannular N→B dative bond. While crystallographically the most robust against hydrolysis, the rigid cage structure requires harsh, highly basic deprotection conditions that frequently lead to the degradation of sensitive functional groups (such as the 6-chloro substituent) prior to transmetalation.

Mechanistic Pathway Visualization

Protodeboronation A Indazole-3-Boronic Species B Aqueous Base (OH-) A->B C Free Boronic Acid (Exposed p-orbital) B->C Hydrolysis D Pinacol Ester (Sterically Shielded) B->D Retains Ester Form E Tetrahedral Boronate Intermediate C->E Fast Nucleophilic Attack G Productive Transmetalation C->G Competing Pathway D->G Controlled Activation F Protodeboronation (Degradation) E->F C-B Cleavage

Divergent mechanistic pathways of indazole-3-boronic derivatives under aqueous coupling conditions.

Quantitative Performance Comparison

The structural features observed in the X-ray crystallographic data directly translate to macroscopic performance metrics. The tables below summarize the comparative advantages of the pinacol ester product.

Table 1: Crystallographic & Structural Parameters
ParameterFree Boronic Acid (Alt 1)Pinacol Ester (Product)MIDA Boronate (Alt 2)
Boron Hybridization sp2 (Planar) sp2 (Twisted) sp3 (Tetrahedral)
Average B-O Bond Length 1.38 Å1.36 Å1.48 Å
Indazole-Boron Torsion Angle < 5° (Highly Coplanar)~25° (Steric Twist)~85° (Orthogonal)
Crystal Packing Motif Infinite H-Bonding ChainsDiscrete Dimeric UnitsMonomeric Cage Packing
Table 2: Bench Stability & Cross-Coupling Performance
MetricFree Boronic Acid (Alt 1)Pinacol Ester (Product)MIDA Boronate (Alt 2)
Aqueous Stability ( t1/2​ at 80°C) < 30 minutes> 24 hours> 72 hours
Susceptibility to Protodeboronation HighLowVery Low
Suzuki-Miyaura Yield (Standard) 22% (Extensive degradation)89% (Optimal) 45% (Incomplete deprotection)
Atom Economy HighModerateLow

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step contains an internal checkpoint to verify success before proceeding.

Protocol A: Single Crystal X-Ray Diffraction (SCXRD) Preparation

The growth of diffraction-quality crystals is highly dependent on solvent purity and the suppression of hydrolysis [3].

  • Solvent Preparation: Degas a mixture of anhydrous Dichloromethane (DCM) and Hexanes (1:4 ratio) by sparging with dry argon for 15 minutes.

  • Dissolution: Dissolve 15 mg of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester in 0.5 mL of the degassed DCM in a 2-dram vial.

  • Layering: Carefully overlay the solution with 2.0 mL of the degassed hexanes to create a sharp phase boundary.

  • Crystallization: Cap the vial loosely to allow for extremely slow evaporation. Store in a vibration-free environment at 4°C for 48–72 hours.

  • Self-Validation Checkpoint: Before full data collection, mount a candidate crystal and determine the unit cell. A successful pinacol ester crystal will lack the short crystallographic axes typically associated with the dense hydrogen-bonding networks of degraded free boronic acids.

Protocol B: Standardized Suzuki-Miyaura Cross-Coupling Assay

This protocol utilizes an internal standard to validate transmetalation efficiency independently of isolation errors.

  • Reagent Loading: In a dried Schlenk tube, combine 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.2 equiv), an aryl bromide (1.0 equiv), K3​PO4​ (3.0 equiv), and 1,3,5-trimethoxybenzene (0.5 equiv, internal standard).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (5 mol%) inside an argon-filled glovebox.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Reaction: Seal the tube and heat at 80°C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint (Quantitative NMR): Cool the reaction, extract a 50 µL aliquot, filter through a celite plug, and analyze via 1H -NMR. Compare the integration of the product's newly formed aryl protons against the sharp singlet of the 1,3,5-trimethoxybenzene standard to determine the precise chemical yield before chromatographic purification.

Experimental Workflow Visualization

Workflow S1 Step 1 Reagent Prep & Degassing S2 Step 2 Catalyst Activation S1->S2 S3 Step 3 Cross-Coupling (80°C) S2->S3 S4 Step 4 Quantitative NMR Validation S3->S4

Self-validating experimental workflow for high-throughput Suzuki-Miyaura cross-coupling.

Comparative

Quantification of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester: A Comparative Guide to HPLC and qNMR Methodologies

Introduction 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (CAS: 2377606-80-7) is a highly valued building block in pharmaceutical synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to cons...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Chloro-1-methylindazole-3-boronic acid pinacol ester (CAS: 2377606-80-7) is a highly valued building block in pharmaceutical synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex indazole-containing therapeutics[1]. Accurate quantification of this intermediate is critical; however, boronic acid pinacol esters (Bpin) present a notorious analytical challenge. Under standard analytical conditions, they are highly susceptible to hydrolysis, reverting to their free boronic acid counterparts[2].

This guide objectively compares optimized High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating system for purity assessment, ensuring researchers can avoid artifactual degradation and obtain true purity values.

Mechanistic Insight: The Causality of On-Column Hydrolysis

As a Senior Application Scientist, it is vital to understand why standard methods fail before designing a new one. The false degradation of pinacol boronate esters during HPLC analysis is driven by three interacting factors:

  • Sample Diluent (Protic Solvents): Preparing the sample in water or methanol initiates hydrolysis before the sample even reaches the injector[2].

  • Stationary Phase (Silanol Catalysis): Free, unendcapped silanols on standard silica-based C18 columns act as nucleophiles, lowering the activation energy for ester hydrolysis during the chromatographic run[3].

  • Mobile Phase (Acidic Modifiers): The presence of standard acidic modifiers (e.g., 0.1% Formic Acid) further catalyzes the cleavage of the B-O bonds[4].

To achieve accurate quantification, the analytical system must completely suppress this artifactual degradation.

G Start 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (Sample) Diluent Sample Diluent Selection Start->Diluent Protic Protic/Aqueous (e.g., H2O/MeOH) High Hydrolysis Risk Diluent->Protic Aprotic Aprotic (e.g., 100% ACN or THF) Stable Diluent->Aprotic Hydrolysis On-Column Hydrolysis (Artifactual Boronic Acid Peak) Protic->Hydrolysis Column HPLC Column Selection Aprotic->Column Standard Standard Silica C18 (High Residual Silanols) Column->Standard Hybrid Hybrid/Low-Silanol C18 (e.g., XTerra MS C18) Column->Hybrid Standard->Hydrolysis Silanol Catalysis Accurate Accurate Quantification (Intact Pinacol Ester) Hybrid->Accurate Minimal Catalysis

Caption: Logical Workflow for Mitigating On-Column Hydrolysis in HPLC Analysis.

Comparative Analysis: Standard HPLC vs. Optimized HPLC vs. qNMR

To establish trustworthiness, we must compare the traditional approach with optimized and orthogonal techniques.

Analytical ParameterStandard RP-HPLCOptimized RP-HPLCQuantitative NMR (qNMR)
Primary Challenge Severe on-column hydrolysis[5].Requires strict diluent/column control[3].Lower sensitivity for trace impurities[6].
Accuracy (Main Analyte) Poor (Underestimates purity)Excellent (Intact ester quantified)Excellent (Absolute molar purity)
Reference Standard RequiredRequiredNot Required (Uses generic Internal Std)[7]
Impurity Profiling Inaccurate (Artifacts present)High Sensitivity (<0.05% LOD)Moderate Sensitivity (~0.1% LOD)[8]
Best Use Case Not RecommendedRoutine QC & Trace Impurity ProfilingAbsolute Purity Validation & Certification[9]
The Orthogonal Gold Standard

qNMR serves as the ultimate orthogonal validation tool. Because it operates in a non-destructive, non-hydrolytic environment (e.g., using CDCl3 or DMSO-d6) and relies on the fundamental proportionality between signal intensity and the number of nuclei, it provides an absolute purity value without the need for a specific reference standard of the analyte itself[10].

Workflow Sample Batch Sample CAS: 2377606-80-7 HPLC Optimized RP-HPLC (Low-Silanol C18, Aprotic) Sample->HPLC qNMR Quantitative NMR (1H-NMR, Internal Std) Sample->qNMR HPLC_Data Chromatographic Purity & Trace Impurities HPLC->HPLC_Data qNMR_Data Absolute Molar Purity (No Reference Std Needed) qNMR->qNMR_Data Validation Cross-Validation & Discrepancy Analysis HPLC_Data->Validation qNMR_Data->Validation Release Final Certificate of Analysis (CoA) Validation->Release

Caption: Orthogonal Cross-Validation Workflow using HPLC and qNMR.

Experimental Protocols: Self-Validating Workflows

Protocol 1: Optimized RP-HPLC for Boronate Esters

Rationale: This protocol eliminates protic sample environments and utilizes a hybrid stationary phase to prevent silanol-driven catalysis[3].

  • Column Selection: Waters XTerra MS C18 (or equivalent ethylene-bridged hybrid column), 4.6 mm x 150 mm, 3.5 µm. The hybrid nature drastically reduces free silanols[3].

  • Mobile Phase:

    • Mobile Phase A: Water (Strictly neutral, NO acidic modifiers).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 40% B to 95% B over 15 minutes.

  • Flow Rate & Temperature: 1.0 mL/min; Column oven set to 35°C.

  • Sample Preparation (Critical Step): Dissolve 6-Chloro-1-methylindazole-3-boronic acid pinacol ester accurately in 100% anhydrous Acetonitrile or Tetrahydrofuran (THF) to a concentration of 1.0 mg/mL[2]. Do not use aqueous diluents.

  • Detection: UV at 254 nm.

Protocol 2: qNMR for Absolute Purity

Rationale: qNMR provides an orthogonal validation point, confirming the HPLC results without the risk of on-column artifacts[6].

  • Internal Standard (IS): Select a certified reference material (CRM) with a distinct NMR resonance, such as 1,3,5-Trimethoxybenzene or Maleic acid.

  • Sample Preparation: Accurately weigh ~20 mg of the indazole boronate ester and ~10 mg of the IS into a vial using a microbalance.

  • Solvent: Dissolve the mixture in 0.6 mL of anhydrous CDCl3 or DMSO-d6.

  • Acquisition: Acquire 1H-NMR spectra on a 400 MHz (or higher) spectrometer. Ensure a sufficient relaxation delay (D1 ≥ 5 × T1 of the slowest relaxing proton, typically 30-60 seconds) to allow complete magnetization recovery[8].

  • Quantification: Calculate the absolute purity using the integrated area of the 1-methyl group (singlet, ~4.1 ppm) or indazole aromatic protons against the IS reference peaks.

Data Presentation: Expected Validation Parameters

Validation ParameterOptimized RP-HPLCqNMR
Linearity (R²) > 0.999 (0.05 - 1.5 mg/mL)> 0.999 (Concentration independent)
Precision (%RSD) ≤ 1.0%≤ 0.5%
Limit of Detection (LOD) 0.01% (Area normalization)~0.1% (Molar basis)
Artifactual Hydrolysis < 0.5% (Controlled)0.0% (Eliminated)

Conclusion

For the robust quantification of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester, a single analytical method is often insufficient due to the inherent reactivity of the boronate ester group. The most authoritative approach is a self-validating system: utilizing an optimized, low-silanol RP-HPLC method for high-resolution impurity profiling, orthogonally cross-validated by qNMR for absolute molar purity.

References

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A (via PubMed).[Link]

  • QNMR – a modern alternative to HPLC. Almac Group.[Link]

Sources

Validation

A Comparative Guide to Alternative Synthetic Routes for 6-Chloro-1-methyl-3-arylindazoles

For Researchers, Scientists, and Drug Development Professionals The 6-chloro-1-methyl-3-arylindazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1-methyl-3-arylindazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The efficient and versatile synthesis of this key heterocyclic system is therefore of paramount importance to drug discovery and development programs. This guide provides a comprehensive comparison of alternative synthetic routes to 6-chloro-1-methyl-3-arylindazoles, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction: The Importance of the Indazole Core

Indazoles are bicyclic aromatic heterocycles that are isosteric to indoles and benzimidazoles, allowing them to interact with a wide range of biological targets. The specific substitution pattern of a 6-chloro group, a 1-methyl group, and a 3-aryl moiety imparts distinct physicochemical properties that can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles. This has led to their investigation in a variety of therapeutic areas, including oncology and inflammatory diseases.

This guide will dissect and compare the most prominent and practical synthetic strategies for accessing this valuable molecular framework, focusing on the final C-C bond formation to introduce the C3-aryl group. We will explore classical cross-coupling methodologies alongside more modern, atom-economical approaches.

Strategic Overview: Key Disconnections and Precursor Synthesis

The synthesis of 6-chloro-1-methyl-3-arylindazoles can be broadly approached through two main strategic disconnections, as illustrated below. The primary focus of this guide will be on the C3-arylation of a pre-formed 6-chloro-1-methyl-1H-indazole core.

G cluster_precursor Precursor Synthesis cluster_coupling C3-Arylation Strategies Start 4-Chloro-2-methylaniline Indazole 6-Chloro-1-methyl-1H-indazole Start->Indazole Diazotization & Cyclization HaloIndazole 6-Chloro-3-halo-1-methyl-1H-indazole (X = I, Br) Indazole->HaloIndazole Halogenation (e.g., NIS, NBS) CH_Arylation Direct C-H Arylation Indazole->CH_Arylation Suzuki Suzuki-Miyaura Coupling HaloIndazole->Suzuki Negishi Negishi Coupling HaloIndazole->Negishi Heck Heck Coupling HaloIndazole->Heck (X=Br) Target 6-Chloro-1-methyl-3-arylindazole Suzuki->Target Negishi->Target Heck->Target CH_Arylation->Target caption Key Synthetic Disconnections

Figure 1: General synthetic strategies for 6-chloro-1-methyl-3-arylindazoles.

A robust and scalable synthesis of the key precursor, 6-chloro-1-methyl-1H-indazole, is critical. A common and effective method involves the diazotization of 4-chloro-2-methylaniline followed by an intramolecular cyclization. The resulting 6-chloro-1-methyl-1H-indazole can then be halogenated at the C3 position to provide the necessary electrophile for cross-coupling reactions.

Experimental Protocol: Synthesis of 6-Chloro-1-methyl-1H-indazole

This two-step procedure starts from commercially available 4-chloro-2-methylaniline.

Step 1: Diazotization and Cyclization to 6-Chloro-1H-indazole

  • To a stirred solution of 4-chloro-2-methylaniline (1 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.05 equiv.) in water dropwise, maintaining the temperature below 5 °C.[1]

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • To this cold diazonium salt solution, add a solution of sodium sulfite or tin(II) chloride in concentrated hydrochloric acid to effect reduction and promote cyclization.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Basify the reaction mixture with a concentrated sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: N-Methylation to 6-Chloro-1-methyl-1H-indazole

  • To a solution of 6-chloro-1H-indazole (1 equiv.) in a polar aprotic solvent such as DMF or THF, add a base such as sodium hydride (1.1 equiv.) or potassium carbonate (2 equiv.) at 0 °C.

  • After stirring for 30 minutes, add methyl iodide (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 6-chloro-1-methyl-1H-indazole.[2][3]

Note on Regioselectivity: Methylation of indazoles can lead to a mixture of N1 and N2 isomers. The choice of base and solvent can influence the regioselectivity, with NaH in THF often favoring N1-alkylation.[4] Careful purification is necessary to isolate the desired N1-methyl isomer.

Experimental Protocol: C3-Halogenation of 6-Chloro-1-methyl-1H-indazole

The introduction of a halogen at the C3 position is a prerequisite for most cross-coupling reactions. Iodination is often preferred due to the higher reactivity of the resulting C-I bond in palladium-catalyzed reactions.

C3-Iodination:

  • To a solution of 6-chloro-1-methyl-1H-indazole (1 equiv.) in a solvent such as DMF or acetonitrile, add N-iodosuccinimide (NIS) (1.1 equiv.).[5]

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 6-chloro-3-iodo-1-methyl-1H-indazole, which can be purified by recrystallization or column chromatography.[6][7][8]

C3-Bromination:

  • Alternatively, to a solution of 6-chloro-1-methyl-1H-indazole (1 equiv.) in a suitable solvent like acetonitrile or DMF, add N-bromosuccinimide (NBS) (1.1 equiv.).[9]

  • The reaction can be stirred at room temperature or gently heated to facilitate the reaction.

  • Work-up is similar to the iodination procedure, without the need for a thiosulfate wash.

Comparison of C3-Arylation Methodologies

The following sections provide a detailed comparison of the most effective methods for the crucial C3-arylation step.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][10][11]

Mechanism: The catalytic cycle involves the oxidative addition of the 3-haloindazole to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the 3-arylindazole and regenerate the Pd(0) catalyst.

G cluster_workflow Suzuki-Miyaura Workflow Start 6-Chloro-3-iodo-1-methyl-1H-indazole + Arylboronic Acid Reagents Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O, DMF) Reaction Heating (Conventional or Microwave) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Chloro-1-methyl-3-arylindazole Purification->Product caption Suzuki-Miyaura Workflow

Figure 2: A typical workflow for the Suzuki-Miyaura coupling.

Experimental Protocol (Representative):

  • To a reaction vessel, add 6-chloro-3-iodo-1-methyl-1H-indazole (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv.) or PdCl2(dppf) (0.05 equiv.), and a base such as potassium carbonate (2-3 equiv.).[12][13]

  • Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, THF, or DMF, and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C until the reaction is complete. Microwave irradiation can often significantly reduce reaction times.[14]

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[10]

Performance Comparison:

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O1001285-95[10]
4-Methoxyphenylboronic acidPdCl2(dppf)Cs2CO3DMF906~90[12]
3-Cyanophenylboronic acidPd(OAc)2/SPhosK3PO4Toluene/H2O1001680-90[15]
2-Thienylboronic acidPd(dppf)Cl2Na2CO3Dioxane/H2O854~85[12]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and ligand is crucial. For electron-rich arylboronic acids, a simple catalyst like Pd(PPh3)4 may suffice. However, for more challenging couplings, including those with electron-deficient or sterically hindered partners, more sophisticated ligands like dppf or SPhos can improve yields by promoting oxidative addition and preventing catalyst decomposition.[15]

  • Base: The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like K2CO3, Cs2CO3, and K3PO4 are commonly used.

  • Solvent: A mixture of an organic solvent and water is often employed to solubilize both the organic and inorganic reagents.

Negishi Cross-Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner.[13] It is known for its high reactivity and excellent functional group tolerance, often succeeding where other cross-coupling reactions fail. However, the preparation and handling of organozinc reagents, which are sensitive to air and moisture, require more stringent anhydrous techniques.[16]

Mechanism: The mechanism is similar to the Suzuki-Miyaura coupling, with the key difference being the use of an organozinc reagent for the transmetalation step.

Experimental Protocol (Representative):

  • Preparation of the Organozinc Reagent: The arylzinc reagent can be prepared by transmetalation from an aryllithium or aryl Grignard reagent with a zinc salt (e.g., ZnCl2), or by direct insertion of activated zinc into an aryl halide.

  • Coupling Reaction: To a solution of 6-chloro-3-iodo-1-methyl-1H-indazole (1 equiv.) and a palladium catalyst (e.g., Pd(PPh3)4 or a palladacycle precatalyst) in an anhydrous solvent like THF, add the pre-formed arylzinc reagent (1.2-1.5 equiv.) at room temperature.[17]

  • Stir the reaction under an inert atmosphere until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Performance Comparison and Advantages:

While specific yield data for the target molecule is less commonly reported for Negishi coupling compared to Suzuki, it offers distinct advantages:

  • Higher Reactivity: Organozinc reagents are generally more nucleophilic than organoboron compounds, leading to faster reaction times and the ability to couple less reactive electrophiles.

  • Milder Conditions: Negishi couplings can often be performed at or below room temperature.

  • Avoidance of Proto-dehalogenation: This side reaction, which can be problematic in Suzuki couplings, is less common in Negishi reactions.

The primary drawback is the sensitivity of the organozinc reagents, which necessitates careful handling and anhydrous conditions.

Heck Reaction

The Mizoroki-Heck reaction couples an aryl halide with an alkene.[18][19] While not directly producing a 3-arylindazole, it is a powerful method for synthesizing 3-vinylindazoles, which can then be converted to the desired 3-arylindazoles through subsequent reactions such as oxidation or cross-coupling.

Mechanism: The Heck reaction involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene, and subsequent β-hydride elimination to form the vinylated product and regenerate the catalyst.[20]

Experimental Protocol (Representative):

  • In a reaction vessel, combine 6-chloro-3-bromo-1-methyl-1H-indazole (1 equiv.), the desired alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3 or a more electron-rich phosphine), and a base (e.g., Et3N or K2CO3).[21]

  • Add a polar aprotic solvent such as DMF or acetonitrile.

  • Heat the mixture under an inert atmosphere at 80-140 °C.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography.

Advantages and Limitations:

  • Alternative Substrates: The Heck reaction utilizes readily available alkenes as coupling partners.

  • Multi-step Process: This route is indirect for accessing 3-arylindazoles, requiring at least one additional synthetic step.

  • Regioselectivity: The regioselectivity of the alkene insertion can sometimes be an issue, although with terminal alkenes, the aryl group typically adds to the less substituted carbon.

Direct C-H Arylation

Direct C-H arylation represents a more modern and atom-economical approach, as it avoids the need for pre-functionalized starting materials (i.e., organometallic reagents or halogenated indazoles).[6][22][23] This method involves the direct coupling of the C3-H bond of the indazole with an aryl halide.

Mechanism: The mechanism of direct C-H arylation is complex and can vary depending on the specific catalytic system. A common pathway involves a concerted metalation-deprotonation (CMD) step, where the palladium catalyst cleaves the C-H bond with the assistance of a base or a ligand.[24]

G cluster_workflow Direct C-H Arylation Workflow Start 6-Chloro-1-methyl-1H-indazole + Aryl Halide Reagents Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Phenanthroline) Base (e.g., K2CO3) Solvent (e.g., DMA, Toluene) Reaction High Temperature Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Chloro-1-methyl-3-arylindazole Purification->Product caption Direct C-H Arylation Workflow

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environ...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester, a member of the versatile class of organoboron compounds. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, the principles outlined here, derived from authoritative sources on chemical safety and the handling of analogous boronic acid pinacol esters, will enable you to manage its disposal with a high degree of safety and compliance.

At the heart of our protocol is a commitment to the "cradle-to-grave" management of hazardous materials, a principle rigorously enforced by regulatory bodies such as the Environmental Protection Agency (EPA). This guide is designed to be a self-validating system, where the logic behind each step is clearly articulated, empowering you to make informed decisions in your laboratory.

I. Hazard Assessment and Characterization

Before any disposal activities commence, a thorough understanding of the potential hazards is paramount. While specific toxicological data for 6-Chloro-1-methylindazole-3-boronic acid pinacol ester may be limited, the general characteristics of boronic acid pinacol esters and related organohalogens should inform our approach.

Key Potential Hazards:

  • Toxicity: Many organoboron compounds can be harmful if swallowed, and some may cause skin and eye irritation.[1][2]

  • Reactivity: While generally stable, some boronic acid derivatives can be reactive. It is crucial to avoid mixing with incompatible materials.

  • Environmental Hazard: Uncontrolled release into the environment must be avoided.[3]

In the absence of a specific SDS, it is prudent to treat the compound as hazardous.[4] Your institution's Chemical Hygiene Plan (CHP), mandated by the Occupational Safety and Health Administration (OSHA), will provide the overarching framework for handling such materials.[5][6][7]

Quantitative Data Summary: General Hazardous Waste Characterization

CharacteristicEPA GuidelineRelevance to 6-Chloro-1-methylindazole-3-boronic acid pinacol ester
Ignitability Flashpoint < 140°FWhile not expected to be highly flammable, this should be confirmed.
Corrosivity pH ≤ 2 or ≥ 12.5Unlikely for this compound, but should be considered if in solution.
Reactivity Unstable, reacts violently with water, or forms toxic gasesBoronic acids can be water-reactive under certain conditions.
Toxicity Contains constituents listed by the EPA above certain thresholdsThe specific toxicity of this compound is not fully characterized, so a conservative approach is warranted.

This table is based on general EPA hazardous waste characteristics.[8]

II. Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure during handling and disposal, a stringent PPE and engineering control regimen is non-negotiable.

Essential PPE:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use.

  • Body Protection: A lab coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required. All handling of the solid material should be done in a well-ventilated area, preferably within a chemical fume hood.[7]

Engineering Controls:

  • Chemical Fume Hood: All weighing and transfer operations involving the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3][9]

III. Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container.[1][10] Avoid generating dust.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Report the Incident: Document and report the spill to your institution's Environmental Health and Safety (EHS) office, following the procedures outlined in your laboratory's Chemical Hygiene Plan.[6]

IV. Waste Disposal Workflow

The following workflow provides a systematic approach to the collection and disposal of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Unused/Expired 6-Chloro-1-methylindazole- 3-boronic acid pinacol ester C Solid Waste Container (Labeled as 'Hazardous Waste - Organoboron Compound') A->C B Contaminated Materials (e.g., gloves, wipes, glassware) B->C E Designated Satellite Accumulation Area (SAA) - Away from incompatible materials C->E Seal and date D Liquid Waste Container (If dissolved in a solvent, - Label with all components) D->E Seal and date F Scheduled Pickup by Certified Hazardous Waste Contractor E->F Follow institutional EHS procedures G Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) F->G H Incineration or other approved disposal method G->H

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